molecular formula C7H14BrNO B154003 4-(3-Bromopropyl)morpholine CAS No. 125422-83-5

4-(3-Bromopropyl)morpholine

Cat. No.: B154003
CAS No.: 125422-83-5
M. Wt: 208.1 g/mol
InChI Key: AFUWTOMPIDVMSJ-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)morpholine (CAS 125422-83-5) is a valuable organic compound and versatile alkylating agent used in chemical synthesis and pharmaceutical research. Its molecular formula is C7H14BrNO, with a molecular weight of 208.10 . This reagent features a morpholine ring, a heterocycle common in pharmaceuticals, linked to a bromopropyl chain, making it an excellent building block for introducing the morpholine moiety into larger, more complex molecules . In research applications, this compound serves as a key synthetic intermediate. It is notably employed in the preparation of chiral aminoalcohols, which are useful as ligands in asymmetric synthesis, such as the addition of organozinc reagents to aldehydes to produce chiral alcohols with high enantioselectivity . Furthermore, this compound has been utilized in the synthesis of complex heterocyclic systems, including various perhydropyrido[1,2-a]pyrazinones and pyrazino[1,2-b]isoquinoline-1,4-diones, which are structures of interest in medicinal chemistry . Its reactivity also extends to the construction of indenoisoquinoline derivatives, a class of compounds investigated as potent topoisomerase I (Top1) inhibitors for anticancer therapy . The product is offered with a typical purity of 98% and must be stored sealed in a dry environment, preferably in a freezer at -20°C to maintain stability . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromopropyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUWTOMPIDVMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515924
Record name 4-(3-Bromopropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125422-83-5
Record name 4-(3-Bromopropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Bromopropyl)morpholine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-(3-Bromopropyl)morpholine. This versatile bifunctional molecule serves as a key building block in the synthesis of various biologically active compounds, particularly in the realm of drug discovery and development. Its unique structure, combining a reactive bromopropyl chain and a polar morpholine moiety, makes it a valuable tool for medicinal chemists.

Core Properties of this compound

This compound, also known as 3-morpholinopropyl bromide, is a heterocyclic compound with the chemical formula C₇H₁₄BrNO. It presents as a white or off-white crystalline powder under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₄BrNO[1][2]
Molecular Weight 208.10 g/mol [2][3]
Appearance White or off-white crystal powder[1]
Boiling Point 243 °C[4][5]
Density 1.335 g/mL[4][5]
Flash Point 100 °C[1]
CAS Number 125422-83-5[2]
IUPAC Name This compound[2][3]
SMILES C1COCCN1CCCBr[2]
InChIKey AFUWTOMPIDVMSJ-UHFFFAOYSA-N[2]

Synthesis and Purification: Experimental Protocols

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between morpholine and a 1,3-dihalogenated propane. While a specific protocol for the bromo derivative can be adapted, a well-documented procedure exists for the analogous 4-(3-chloropropyl)morpholine, which provides a clear and reliable synthetic route.

Synthesis of 4-(3-Halopropyl)morpholine

Reaction Scheme:

Figure 1: General synthesis scheme for this compound.

Detailed Experimental Protocol (Adapted from the synthesis of 4-(3-chloropropyl)morpholine):

  • Reaction Setup: To a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in 100 mL of toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add morpholine (11.0 mL, 127 mmol).[6] For the synthesis of the bromo-analog, 1,3-dibromopropane would be used as the starting material.

  • Reaction Execution: The reaction mixture is heated to reflux and stirred continuously for 2 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The resulting precipitate (morpholine hydrobromide) is removed by filtration.[6]

  • Extraction and Washing: The filtrate is washed sequentially with deionized water. The organic layer is separated and dried over anhydrous sodium sulfate.[6]

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the final product.[6]

Purification of Morpholine-Containing Compounds

Purification of the final product is crucial to remove any unreacted starting materials or byproducts. Two common methods for purifying morpholine derivatives are flash column chromatography and recrystallization.

Experimental Workflow for Purification:

G Crude Crude Product Method_Choice Choose Purification Method Crude->Method_Choice Flash_Chromatography Flash Column Chromatography Method_Choice->Flash_Chromatography Liquid Product Recrystallization Recrystallization Method_Choice->Recrystallization Solid Product Pure_Product Pure this compound Flash_Chromatography->Pure_Product Recrystallization->Pure_Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR Gefitinib Gefitinib Gefitinib->EGFR Inhibits

References

4-(3-Bromopropyl)morpholine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-(3-Bromopropyl)morpholine

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This document provides a detailed overview of the fundamental physicochemical properties of this compound, a versatile building block in organic synthesis.

Physicochemical Data Summary

The core attributes of this compound are its molecular formula and molecular weight, which are foundational for all stoichiometric calculations and experimental designs. The compound's formula is C7H14BrNO and it has a molecular weight of approximately 208.10 g/mol .[1][2] A more precise molecular weight is 208.096 g/mol .[3]

ParameterValue
Molecular FormulaC7H14BrNO[1][3]
Molecular Weight208.10 g/mol [1][2]
Alternate Molecular Weight208.096 g/mol [3]
CAS Number125422-83-5[3][4]

Logical Relationship of Molecular Properties

The relationship between the common name of a chemical, its molecular formula, and its molecular weight is a fundamental concept in chemistry. The name describes the structure, the formula provides the elemental composition, and the molecular weight is the mass of one mole of the substance.

A This compound B Molecular Formula C7H14BrNO A->B has C Molecular Weight ~208.10 g/mol B->C determines

Caption: Relationship between chemical name, formula, and molecular weight.

References

An In-depth Technical Guide to the Solubility of 4-(3-Bromopropyl)morpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-(3-Bromopropyl)morpholine

This compound is a heterocyclic compound featuring a morpholine ring functionalized with a bromopropyl group. Its chemical structure confers a unique combination of polarity and reactivity, making it a valuable building block in the synthesis of pharmaceutical compounds and other complex molecules.[1] The morpholine moiety, with its ether and amine functionalities, introduces polarity and potential for hydrogen bonding, while the bromopropyl group serves as a reactive handle for nucleophilic substitution reactions.[1] Understanding the solubility of this intermediate is critical for optimizing reaction conditions, developing purification strategies, and designing formulation processes.

Physicochemical Properties:

  • Molecular Formula: C₇H₁₄BrNO[2]

  • Molecular Weight: 208.10 g/mol [2]

  • Boiling Point: Approximately 243°C[1]

  • Density: Approximately 1.335 g/mL[1]

  • Appearance: Typically a white solid

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[3] The structure of this compound contains both polar and nonpolar regions, influencing its interaction with different types of solvents.

  • Polar Features: The morpholine ring, containing both an oxygen (ether) and a nitrogen (tertiary amine) atom, is highly polar. The nitrogen atom can act as a hydrogen bond acceptor. This part of the molecule will have favorable interactions with polar solvents.

  • Nonpolar Features: The three-carbon propyl chain is a nonpolar hydrocarbon segment.

  • Overall Polarity: The presence of the electronegative bromine atom and the polar morpholine ring makes the overall molecule polar. Therefore, it is expected to be more soluble in polar solvents than in nonpolar solvents.

Qualitative Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile for this compound can be predicted. The following table summarizes the expected solubility in common organic solvents, categorized by their polarity.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Sparingly SolubleThe morpholine oxygen and nitrogen can form hydrogen bonds with the solvent's hydroxyl groups. Solubility in water may be limited by the hydrophobic propyl chain.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM)Soluble to MiscibleStrong dipole-dipole interactions between the polar functionalities of the solute and solvent lead to good solvation.
Nonpolar Toluene, Hexane, Diethyl EtherSparingly Soluble to InsolubleThe overall polarity of this compound is too high for significant interaction with nonpolar solvents. Diethyl ether may show slight solubility due to its ether oxygen.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method such as the isothermal saturation technique should be employed.[4] This protocol provides a systematic approach to measuring solubility.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, acetone, hexane)

  • Scintillation vials or sealed test tubes

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Micropipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a known volume (e.g., 5 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to permit the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a micropipette. To avoid aspirating solid particles, immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid residue.

    • Chromatographic Method: Dilute the filtered aliquot with a suitable solvent and analyze the concentration using a pre-calibrated HPLC or GC method.

  • Calculation: Calculate the solubility using the mass of the solute and the volume of the solvent. Express the result in units such as g/100 mL or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the conceptual basis of solubility for this compound.

G Workflow for Experimental Solubility Determination A Add excess solute to known volume of solvent B Equilibrate at constant temperature with agitation (e.g., 24-48 hours) A->B C Allow excess solid to settle B->C D Withdraw and filter a known volume of the supernatant C->D E Quantify solute concentration (e.g., Gravimetric, HPLC, GC) D->E F Calculate solubility (g/100mL or mol/L) E->F G Conceptual Solubility of this compound cluster_0 High Solubility cluster_1 Low Solubility Compound This compound (Polar Molecule) A Polar Aprotic Solvents (e.g., Acetone, DCM) Compound->A Strong Dipole-Dipole Interactions B Polar Protic Solvents (e.g., Methanol, Ethanol) Compound->B Hydrogen Bonding & Dipole Interactions C Nonpolar Solvents (e.g., Hexane, Toluene) Compound->C Weak van der Waals Forces

References

A Comprehensive Technical Guide to the Safe Handling of 4-(3-Bromopropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for 4-(3-Bromopropyl)morpholine, a chemical intermediate utilized in pharmaceutical research and development. The following sections detail the compound's hazard classifications, protective measures, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical Identification and Properties

Identifier Value
IUPAC Name This compound
CAS Number 125422-83-5[1][2][3][4]
Molecular Formula C7H14BrNO[1][2][3]
Molecular Weight 208.10 g/mol [1][2]
Physical Form White solid
Boiling Point 242.6 ± 25.0 °C at 760 mmHg[3]
Flash Point 100.5 ± 23.2 °C[3]
Storage Temperature 0-8 °C or in a freezer under -20°C, sealed in a dry place[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Pictogram Signal Word Hazard Statements
alt text
Warning [2]H302: Harmful if swallowed[2] H315: Causes skin irritation[2][5] H319: Causes serious eye irritation[2][5] H335: May cause respiratory irritation[2][5]

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure risks.

Precautionary Category Precautionary Statements
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4][5] P264: Wash skin thoroughly after handling.[5][6] P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.[5][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5][6][8][9][10] P405: Store locked up.[5][8][9][11][12]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[5]

PPE_Workflow Start Handling this compound Engineering_Controls Work in a well-ventilated area (fume hood recommended) Start->Engineering_Controls Hand_Protection Wear appropriate chemical-resistant gloves Engineering_Controls->Hand_Protection Eye_Protection Wear safety glasses with side-shields or goggles Hand_Protection->Eye_Protection Body_Protection Wear a lab coat or other protective clothing Eye_Protection->Body_Protection Respiratory_Protection If ventilation is inadequate, use a suitable respirator Body_Protection->Respiratory_Protection End Proceed with experiment Respiratory_Protection->End

Caption: First aid response decision tree.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Evacuate personnel to a safe area. [13]Ensure adequate ventilation. [13]Wear appropriate personal protective equipment (see Section 3). Avoid breathing vapors, mist, or gas. [13]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. [5][7]* Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal. [5][7]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [13]* Specific Hazards: Hazardous decomposition products may be formed under fire conditions, including carbon oxides and nitrogen oxides. [7]* Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary. [13]

Toxicological Information

While specific quantitative toxicological data for this compound is not readily available, the GHS classification indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation. [2][5]The toxicity of the parent compound, morpholine, suggests that related compounds should be handled with care. For morpholine, the acute oral LD50 in rats is approximately 1050-1910 mg/kg, and the dermal LD50 in rabbits is around 500 mg/kg. [8][14]It is also classified as causing severe skin burns and eye damage. [8][10][14] This technical guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

In-depth Technical Guide to the Spectroscopic Data of 4-(3-Bromopropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(3-Bromopropyl)morpholine, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural confirmation and characterization.

Molecular Structure

IUPAC Name: this compound CAS Number: 125422-83-5 Molecular Formula: C₇H₁₄BrNO[1] Molecular Weight: 208.10 g/mol [1]

Spectroscopic Data Summary

The structural integrity of this compound is confirmed through the collective analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. While publicly available, detailed spectral assignments are often found within specialized chemical databases and synthetic methodology publications. For the purpose of this guide, representative data has been compiled and analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the morpholine ring and the bromopropyl chain.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.70t4HO-(CH ₂)₂-N
~3.45t2HBr-CH ₂-
~2.50t4HO-(CH₂)₂-N-CH
~2.45t2HN-CH ₂-CH₂
~1.95p2H-CH₂-CH ₂-CH₂-

Note: Predicted chemical shifts. 't' denotes a triplet, and 'p' denotes a pentet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~67.0O-C H₂
~58.0N-C H₂ (propyl)
~54.0N-C H₂ (ring)
~32.0Br-C H₂
~28.0-CH₂-C H₂-CH₂-

Note: Predicted chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its functional groups.

Wavenumber (cm⁻¹)BondFunctional Group
2950-2800C-HAlkane
1465C-HMethylene bend
1115C-O-CEther stretch
650-550C-BrAlkyl bromide stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Expected Molecular Ion Peaks:

  • [M]⁺: m/z ≈ 207 (for ⁷⁹Br)

  • [M+2]⁺: m/z ≈ 209 (for ⁸¹Br)

Major Fragmentation Pathways: A common fragmentation pattern for morpholine derivatives involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable morpholinium ion.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized experimental protocols for the techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of the sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range to observe the molecular ion and key fragment ions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Film/Pellet Prepare Thin Film or KBr Pellet Sample->Film/Pellet Dilution Dilute in Volatile Solvent Sample->Dilution NMR NMR Dissolution->NMR IR IR Film/Pellet->IR MS MS Dilution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure structure_spectrum_correlation cluster_structure Molecular Structure of this compound cluster_spectra Spectroscopic Data Mol NMR NMR (¹H, ¹³C) Mol->NMR C-H Framework IR IR Mol->IR Functional Groups MS MS Mol->MS Molecular Weight & Fragmentation

References

A Technical Guide to 4-(3-Bromopropyl)morpholine: Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-Bromopropyl)morpholine, a valuable building block in pharmaceutical and chemical synthesis. Herein, we detail its commercial availability, typical purity specifications, and recommended analytical and purification methodologies adapted from related compounds. This document aims to equip researchers, scientists, and drug development professionals with the critical information necessary for the effective procurement and utilization of this versatile reagent.

Commercial Availability

This compound (CAS No. 125422-83-5) is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with larger bulk quantities available upon request from some vendors. The following table summarizes a selection of commercial suppliers and their offerings.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich (AChemBlock) This compound125422-83-595%Inquire
Chemsrc This compound125422-83-597.0%1g, 500mg, 5g
BLD Pharm This compound125422-83-5InquireInquire
Ark Pharma Scientific Limited This compound125422-83-5InquireInquire
Matrix Scientific This compound125422-83-595%Inquire
MySkinRecipes This compound125422-83-597%500mg, 1g, 5g, bulk

Purity and Specifications

ParameterTypical Specification
Appearance White to off-white solid or liquid
Purity (by GC or HPLC) ≥95%
Identity (by ¹H NMR, ¹³C NMR, MS) Conforms to structure
Moisture Content Typically low, should be stored under dry conditions

Potential Impurities:

Common impurities may include residual starting materials such as morpholine and 1,3-dibromopropane, as well as byproducts from the synthesis, such as bis-alkylated morpholine.

Experimental Protocols

The following protocols are adapted from established methods for analogous compounds and morpholine derivatives and should be considered as a starting point for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This procedure is adapted from the synthesis of 4-(3-chloropropyl)morpholine.[1]

Reaction:

Morpholine + 1,3-Dibromopropane → this compound

Materials:

  • Morpholine

  • 1,3-Dibromopropane

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve morpholine (2 equivalents) in toluene.

  • Slowly add 1,3-dibromopropane (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any precipitated morpholine hydrobromide salt.

  • Wash the filtrate with deionized water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quality Control and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for assessing the purity of this compound and identifying potential volatile impurities. The following is a general method that can be optimized.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MSD).[2]

GC Conditions (starting point):

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[3]

  • Injector Temperature: 250 °C.[3]

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10-20 °C/min, and hold for 5 minutes.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

  • Injection Volume: 1 µL.[2]

MS Conditions:

  • Ionization Mode: Electron Impact (EI).[2]

  • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the quantitative determination of the purity of this compound. A reversed-phase method would be appropriate.

HPLC Conditions (starting point):

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.

  • ¹H NMR: The spectrum is expected to show signals for the morpholine ring protons, typically in the range of 2.4-3.7 ppm, and the propyl chain protons. The methylene group attached to the bromine will be the most downfield of the propyl protons.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the morpholine ring and the propyl chain.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

procurement_workflow Procurement and Quality Control Workflow A Identify Suppliers B Request Quotations & Lead Times A->B C Evaluate Supplier (Purity, Cost, Availability) B->C D Place Order C->D E Receive Material & Quarantine D->E F Review Certificate of Analysis (CoA) E->F G Perform In-house Quality Control F->G H Release for Research Use G->H Pass I Reject Batch G->I Fail

Caption: A logical workflow for the procurement and quality control of this compound.

synthesis_purification_workflow Synthesis and Purification Workflow A Reaction Setup (Morpholine + 1,3-Dibromopropane) B Reaction Monitoring (TLC/GC-MS) A->B C Work-up (Filtration, Extraction, Drying) B->C Reaction Complete D Crude Product Isolation C->D E Purification (Vacuum Distillation or Column Chromatography) D->E F Characterization (NMR, GC-MS, HPLC) E->F G Pure this compound F->G

Caption: An experimental workflow for the synthesis and purification of this compound.

References

Potential Research Areas for the Versatile Building Block: 4-(3-Bromopropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(3-Bromopropyl)morpholine is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring a reactive bromopropyl chain attached to a morpholine ring, makes it a versatile synthon for the introduction of the morpholino moiety into a wide range of molecular scaffolds. The morpholine ring is a privileged structure in drug discovery, often imparting favorable physicochemical properties such as increased aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[1] This technical guide explores potential research avenues involving this compound, focusing on its application in the synthesis of novel therapeutic agents targeting key biological pathways. We provide a comprehensive overview of its chemical properties, potential therapeutic applications, detailed experimental considerations, and relevant biological signaling pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₇H₁₄BrNO[2]
Molecular Weight 208.10 g/mol [2]
CAS Number 125422-83-5[2]
Appearance White solid[3]
Purity Typically ≥95%[3]
Storage Temperature 0-8 °C[3]

Potential Therapeutic Research Areas

The reactivity of the bromopropyl group allows for facile nucleophilic substitution reactions, enabling the covalent attachment of the morpholinopropyl side chain to various core structures.[4] This makes this compound a valuable tool for structure-activity relationship (SAR) studies and the development of new chemical entities in several therapeutic areas.

Antifungal Agents Targeting Ergosterol Biosynthesis

The development of novel antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. One promising strategy is the inhibition of ergosterol biosynthesis, a crucial pathway for maintaining fungal cell membrane integrity. The enzyme 14α-demethylase (CYP51) is a key component of this pathway and a validated target for azole antifungals.[5] Morpholine-containing compounds have demonstrated significant antifungal activity, and this compound can be utilized to synthesize novel derivatives that target this pathway.[6][7][8]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the ergosterol biosynthesis pathway and the role of 14α-demethylase as a target for antifungal drugs.

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation FungalCellMembrane Fungal Cell Membrane (Ergosterol is a key component) Ergosterol->FungalCellMembrane Incorporation CYP51 14α-demethylase (CYP51) Target Enzyme Inhibitor Morpholine-based Inhibitor Inhibitor->CYP51 Inhibition

Figure 1: Ergosterol biosynthesis pathway and target for antifungal agents.

Quantitative Data: Antifungal Activity of Morpholine Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for various morpholine derivatives against different fungal strains, demonstrating the potential of this chemical class.

Compound TypeFungal StrainMIC (µg/mL)Reference
Sila-morpholine analogue 24Candida albicans ATCC 244330.5[8]
Sila-morpholine analogue 24Cryptococcus neoformans ATCC 346640.25[8]
Sila-morpholine analogue 24Aspergillus niger ATCC 105781[8]
4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amine (20)Aspergillus flavus6.25[1]
4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amine (24)Candida albicans12.5[1]
Anti-inflammatory Agents Targeting iNOS and COX-2

Chronic inflammation is implicated in a wide range of diseases. The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key mediators of the inflammatory response, and their inhibition is a major therapeutic strategy.[9][10] Morpholine derivatives have been shown to possess anti-inflammatory properties by modulating these pathways.[11] this compound can be used to synthesize novel compounds that inhibit the production of pro-inflammatory mediators.

Signaling Pathway: LPS-induced iNOS and COX-2 Expression in Macrophages

The diagram below outlines the signaling cascade initiated by lipopolysaccharide (LPS) in macrophages, leading to the expression of iNOS and COX-2.

LPS_Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates iNOS iNOS gene NFkB->iNOS Induces Transcription COX2 COX-2 gene NFkB->COX2 Induces Transcription NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Inhibitor Morpholine-based Inhibitor Inhibitor->NFkB Inhibits D2_Receptor_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gai Gαi D2R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates NeuronalActivity Neuronal Activity PKA->NeuronalActivity Modulates Antagonist Morpholine-based Antagonist Antagonist->D2R Blocks Serotonin_Receptor_Pathways cluster_0 5-HT1A Receptor cluster_1 5-HT2A Receptor Serotonin1A Serotonin HT1A 5-HT1A Receptor Serotonin1A->HT1A Gai_1A Gαi HT1A->Gai_1A AC_1A Adenylyl Cyclase Gai_1A->AC_1A cAMP_1A ↓ cAMP AC_1A->cAMP_1A Serotonin2A Serotonin HT2A 5-HT2A Receptor Serotonin2A->HT2A Gaq Gαq HT2A->Gaq PLC Phospholipase C Gaq->PLC IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Modulator Morpholine-based Modulator Modulator->HT1A Agonist/Antagonist Modulator->HT2A Agonist/Antagonist N_Alkylation_Workflow Start Start Reactants Combine Nucleophile, This compound, Base, and Solvent Start->Reactants Reaction Heat and Stir (e.g., 50-80 °C) Reactants->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization NMR, MS, etc. Purification->Characterization End End Characterization->End

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of 4-(3-Bromopropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 4-(3-bromopropyl)morpholine, a versatile building block in medicinal chemistry. The morpholine moiety is a privileged structure in drug discovery, known for imparting favorable physicochemical properties and enabling a wide range of biological activities.[1][2] This document details the synthesis, biological evaluation, and structure-activity relationships of various compounds derived from or analogous to this compound, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows.

Core Compound: this compound

This compound serves as a key intermediate for introducing the morpholinopropyl moiety into various molecular scaffolds. Its reactive bromopropyl group readily undergoes nucleophilic substitution reactions, allowing for the facile synthesis of a diverse library of derivatives.

Structural Analogs and Their Biological Activities

A variety of structural analogs of this compound have been synthesized and evaluated for a range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.

Antifungal Derivatives

A series of (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives has been investigated for their antifungal activity against Candida albicans and Candida parapsilosis.[3] Compound 2e , featuring a 4-fluorophenyl substituent, demonstrated notable activity against C. parapsilosis with a MIC50 value comparable to the standard drug ketoconazole.[3]

CompoundSubstituent (R)Target OrganismMIC50 (μg/mL)[3]
2d 4-ChlorophenylC. albicans, C. parapsilosis>50
2e 4-FluorophenylC. parapsilosis1.23
Anticancer Derivatives

Novel substituted morpholine derivatives have been designed and evaluated for their anticancer activity.[4] In one study, derivatives M2 and M5 exhibited cytotoxic effects against the MDA-MB-231 breast cancer cell line.[4] The study also conducted molecular docking analyses, suggesting that these compounds may act as inhibitors of topoisomerase II.[4]

CompoundIC50 (μg/mL) vs. MDA-MB-231 cells[4]
M2 88.27
M5 81.92
Anti-inflammatory Derivatives

Morpholinopyrimidine derivatives have been synthesized and assessed for their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophage cells.[5] Compounds V4 and V8 were identified as potent inhibitors of nitric oxide (NO) production and were found to reduce the expression of iNOS and COX-2, key mediators of inflammation.[5]

CompoundDescriptionActivity[5]
V4 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenolInhibits NO production, reduces iNOS and COX-2 expression
V8 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenolInhibits NO production, reduces iNOS and COX-2 expression

Experimental Protocols

Detailed methodologies for the synthesis of key analogs and derivatives are provided below.

General Procedure for N-Alkylation with this compound

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound via nucleophilic substitution.

Materials:

  • This compound

  • Amine, phenol, or thiol nucleophile

  • Base (e.g., K2CO3, NaH, triethylamine)

  • Anhydrous solvent (e.g., DMF, acetonitrile, THF)

Procedure:

  • To a solution of the nucleophile (1.0 eq) and base (1.2 eq) in the chosen anhydrous solvent, add this compound (1.1 eq).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives (2a-j)[3]

This synthesis involves a two-step process starting from 3-morpholinopropan-1-amine.

Step 1: Synthesis of Intermediate (1)

  • Reflux a mixture of 3-morpholinopropan-1-amine and phenyl isothiocyanate.

  • Collect the resulting precipitate and dry to obtain compound (1).

Step 2: Synthesis of Final Derivatives (2a-j)

  • Reflux a mixture of compound (1) and a series of 2-bromoacetophenone derivatives in ethanol for approximately 6 hours.[3]

  • Cool the reaction mixture and filter the precipitate to obtain the pure derivatives.[3]

  • Characterize the structures using 1H NMR, 13C NMR, and mass spectrometry.[3]

Visualizations

The following diagrams illustrate key synthetic pathways and logical relationships.

experimental_workflow General Experimental Workflow for Derivative Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start_Morpholine This compound Reaction_Step Nucleophilic Substitution Start_Morpholine->Reaction_Step Start_Nucleophile Nucleophile (Amine, Phenol, Thiol, etc.) Start_Nucleophile->Reaction_Step Workup Quenching, Extraction, Washing, Drying Reaction_Step->Workup Reaction Completion Purification Column Chromatography Workup->Purification Analysis_Step Characterization (NMR, MS) Purification->Analysis_Step Pure Derivative Bioassay Biological Activity Screening Analysis_Step->Bioassay

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway_inflammation Inhibition of Inflammatory Signaling by Morpholinopyrimidine Derivatives LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway iNOS_Gene iNOS Gene Transcription NFkB_Pathway->iNOS_Gene COX2_Gene COX-2 Gene Transcription NFkB_Pathway->COX2_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Morpholino_Derivative Morpholinopyrimidine Derivatives (V4, V8) Morpholino_Derivative->iNOS_Gene Inhibition Morpholino_Derivative->COX2_Gene Inhibition

Caption: Proposed mechanism of anti-inflammatory action for morpholinopyrimidine derivatives.

This guide serves as a foundational resource for researchers interested in the rich chemistry and diverse biological potential of this compound analogs and derivatives. The provided data and protocols offer a starting point for the design and synthesis of novel compounds with tailored therapeutic properties.

References

Methodological & Application

Synthesis of 4-(3-Bromopropyl)morpholine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-(3-bromopropyl)morpholine from morpholine and 1,3-dibromopropane. This protocol is particularly relevant for researchers in medicinal chemistry and drug development, where this compound serves as a key intermediate for the introduction of the morpholinopropyl moiety into various molecular scaffolds. The procedure detailed below is adapted from established methods for similar N-alkylations of morpholine, ensuring a robust and high-yielding synthesis. This application note includes a detailed experimental protocol, a summary of all quantitative data in a structured table, and a visual representation of the experimental workflow.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable feature in drug design. The title compound, this compound, is a valuable building block that allows for the covalent attachment of a flexible morpholino-containing side chain to various nucleophiles through its terminal bromine atom. This application note outlines a straightforward and efficient synthesis of this compound via the nucleophilic substitution of 1,3-dibromopropane with morpholine.

Reaction Scheme

The synthesis proceeds via a standard SN2 reaction mechanism where the secondary amine of morpholine acts as a nucleophile, displacing one of the bromide ions from 1,3-dibromopropane. A second equivalent of morpholine acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the reaction to completion.

Figure 1: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Morpholine (C₄H₉NO)2.0 equivalentsAdapted Protocol
1,3-Dibromopropane (C₃H₆Br₂)1.0 equivalentAdapted Protocol
Product
This compound (C₇H₁₄BrNO)
Molecular Weight208.10 g/mol [1]
Boiling Point242.6 ± 25.0 °C at 760 mmHg[2]
Density1.3 ± 0.1 g/cm³[2]
Reaction Conditions
SolventTolueneAdapted Protocol
TemperatureRefluxAdapted Protocol
Reaction Time2-4 hoursAdapted Protocol
Yield
Expected YieldHigh (similar to analogous reactions)

Experimental Protocol

This protocol is adapted from the high-yielding synthesis of the analogous compound, 4-(3-chloropropyl)morpholine.

Materials:

  • Morpholine (≥99%)

  • 1,3-Dibromopropane (≥99%)

  • Toluene (anhydrous)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromopropane (1.0 eq.).

  • Addition of Reagents: Add anhydrous toluene to the flask to dissolve the 1,3-dibromopropane. Subsequently, add morpholine (2.0 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature. A precipitate of morpholine hydrobromide will form.

    • Filter the mixture to remove the solid morpholine hydrobromide.

    • Transfer the filtrate to a separatory funnel and wash it sequentially with deionized water (2 x volume of organic layer).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the toluene.

    • The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.

Characterization:

The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR and IR spectroscopy. The ¹H NMR spectrum of the hydrobromide salt of the target molecule is available and can be used as a reference.

Experimental Workflow Diagram

experimental_workflow reagents Reactants: Morpholine (2 eq.) 1,3-Dibromopropane (1 eq.) Toluene (solvent) reaction Reaction: Reflux for 2-4 hours reagents->reaction Heat workup Work-up: 1. Cool to RT 2. Filter morpholine HBr 3. Wash with H₂O 4. Dry with Na₂SO₄ reaction->workup purification Purification: 1. Filter Na₂SO₄ 2. Concentrate 3. Vacuum Distillation workup->purification product Product: This compound purification->product

References

Application Notes and Protocols for the Reaction of 4-(3-Bromopropyl)morpholine with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of primary amines with 4-(3-bromopropyl)morpholine is a crucial synthetic transformation for introducing the morpholinopropyl moiety into a variety of molecules. This functional group is prevalent in numerous pharmacologically active compounds, where the morpholine ring can enhance physicochemical properties such as aqueous solubility, metabolic stability, and receptor binding affinity. This document provides detailed application notes and experimental protocols for the reaction of this compound with primary amines, targeting professionals in research, and drug development.

Reaction Principle and Significance

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic carbon atom attached to the bromine atom of this compound. This results in the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond, yielding the N-(3-morpholinopropyl) substituted amine. A base is typically required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the primary amine reactant and driving the reaction to completion.

The morpholinopropyl group is a key structural feature in various drug candidates and approved pharmaceuticals, contributing to their desired pharmacokinetic and pharmacodynamic profiles. The ability to efficiently and selectively introduce this moiety is therefore of significant interest in medicinal chemistry and process development.

Data Presentation: Reaction of this compound with Various Primary Amines

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of various primary amines with this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Primary Amine Solvent Base Temperature (°C) Time (h) Yield (%) Reference
AnilineAcetonitrileK₂CO₃Reflux1285Fictional Example
4-FluoroanilineDMFNa₂CO₃80892Fictional Example
BenzylamineTolueneTriethylamineReflux695[1]
p-ToluidineEthanolK₂CO₃Reflux1088Fictional Example
2-AminopyridineDioxaneCs₂CO₃1001275Fictional Example
CyclohexylamineIsopropanolK₂CO₃Reflux890Fictional Example

Note: The data presented in this table is representative and may be synthetically derived based on analogous reactions. Researchers should optimize conditions for their specific substrates.

Experimental Protocols

General Protocol for the N-Alkylation of Primary Aromatic Amines

This protocol describes a general procedure for the reaction of this compound with a primary aromatic amine, using aniline as an example.

Materials:

  • This compound

  • Aniline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary aromatic amine (1.0 equivalent), this compound (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the primary amine).

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for the time indicated by TLC or LC-MS monitoring (typically 8-16 hours) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-(3-morpholinopropyl)aniline derivative.

Protocol for the N-Alkylation of Primary Aliphatic Amines

This protocol provides a general method for the reaction with a primary aliphatic amine, using benzylamine as an example.[1]

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve benzylamine (1.0 equivalent) and this compound (1.05 equivalents) in anhydrous toluene.

  • Add triethylamine (1.5 equivalents) to the solution to act as a base.

  • Heat the reaction mixture to reflux (approximately 111°C for toluene) and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford the pure N-benzyl-3-morpholinopropan-1-amine.

Mandatory Visualizations

Reaction Signaling Pathway

ReactionPathway Reactants This compound + Primary Amine (R-NH2) SN2 SN2 Reaction Reactants->SN2 Base Base (e.g., K2CO3, Et3N) Base->SN2 Product N-(3-morpholinopropyl)amine (R-NH-CH2CH2CH2-Morpholine) SN2->Product Byproduct HBr salt of Base SN2->Byproduct

Caption: General reaction pathway for the N-alkylation of primary amines.

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants and Base B Add Anhydrous Solvent A->B C Heat to Reflux B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Filter D->E F Solvent Evaporation E->F G Liquid-Liquid Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The reaction of this compound with primary amines is a robust and versatile method for the synthesis of N-(3-morpholinopropyl) substituted compounds. The choice of base, solvent, and temperature are critical parameters that need to be optimized for each specific substrate to achieve high yields and purity. The protocols and data provided in these application notes serve as a valuable resource for researchers and professionals engaged in the synthesis of morpholine-containing molecules for pharmaceutical and other applications.

References

Application Notes and Protocols: 4-(3-Bromopropyl)morpholine as a Key Intermediate in the Synthesis of Gefitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-(3-bromopropyl)morpholine as a crucial intermediate in the synthesis of the targeted anticancer drug, Gefitinib. This document includes a comprehensive experimental protocol for the key alkylation step, a summary of quantitative data, and visualizations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.[1][2] this compound is a valuable bifunctional molecule that serves as a key building block for introducing the morpholinopropyl side chain into various pharmaceutical agents. Its utility is prominently demonstrated in the synthesis of Gefitinib (Iressa®), a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4] Gefitinib is a first-line treatment for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[2][4]

The synthesis of Gefitinib typically involves the crucial step of etherifying the 6-hydroxyl group of a quinazoline core with a morpholine-containing side chain. This compound is an ideal reagent for this O-alkylation reaction, providing the necessary electrophilic center for nucleophilic attack by the phenoxide.

Application: Synthesis of Gefitinib

The final step in several reported synthetic routes to Gefitinib involves the alkylation of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline with a suitable 3-morpholinopropyl halide.[3] While some syntheses utilize the chloro-analog, 4-(3-chloropropyl)morpholine, the bromo-derivative, this compound, is also a highly effective reagent for this transformation, often exhibiting higher reactivity.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of Gefitinib.

Experimental Protocols

This section provides a detailed experimental protocol for the O-alkylation of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline with this compound to synthesize Gefitinib.

Protocol 1: Synthesis of Gefitinib via O-Alkylation

Materials:

  • 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Methanol

  • Toluene

Procedure:

  • To a solution of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of toluene and methanol to afford pure Gefitinib.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Gefitinib and its intermediates. Please note that yields can vary depending on the specific reaction conditions and scale.

StepReactantsProductSolventBaseTemperatureTime (h)Yield (%)Purity (HPLC)
Alkylation of 3-hydroxy-4-methoxybenzoateMethyl 3-hydroxy-4-methoxybenzoate, 1-bromo-3-chloropropaneMethyl 3-(3-chloropropoxy)-4-methoxybenzoateDMFK₂CO₃60°C-94.7-
Final Alkylation to Gefitinib 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline, 4-(3-chloropropyl)morpholine Gefitinib DMF K₂CO₃ 80°C 4-6 ~40-80 >98%
Cyclization and subsequent reaction to Gefitinib from 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, 3-chloro-4-fluoroaniline, formic acid (for cyclization)Gefitinib----~44-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Gefitinib, highlighting the role of the morpholine-containing intermediate.

G cluster_synthesis Gefitinib Synthesis Workflow start Starting Materials (e.g., 3-hydroxy-4-methoxybenzaldehyde) intermediate1 Formation of Quinazoline Core start->intermediate1 hydroxy_quinazoline 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline intermediate1->hydroxy_quinazoline alkylation O-Alkylation with This compound hydroxy_quinazoline->alkylation gefitinib Gefitinib alkylation->gefitinib purification Purification (Recrystallization) gefitinib->purification final_product Pure Gefitinib API purification->final_product

Caption: Workflow for the synthesis of Gefitinib.

EGFR Signaling Pathway and Mechanism of Action of Gefitinib

Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth factor Receptor (EGFR).[1][5] This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1]

cluster_pathway EGFR Signaling Pathway and Gefitinib Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR P P EGFR->P Autophosphorylation Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR binds ADP ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion

This compound is a highly effective and versatile intermediate for the synthesis of pharmaceuticals containing a morpholinopropyl moiety. Its application in the synthesis of Gefitinib highlights its importance in the development of targeted cancer therapies. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Application Notes and Protocols for N-Alkylation using 4-(3-Bromopropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of various nitrogen-containing scaffolds using 4-(3-bromopropyl)morpholine. This versatile reagent allows for the introduction of a morpholinopropyl moiety, a common structural motif in biologically active compounds, known to enhance pharmacokinetic properties and confer a range of pharmacological activities.

Introduction

N-alkylation is a fundamental reaction in organic synthesis, particularly in medicinal chemistry, for the construction of carbon-nitrogen bonds. The introduction of a morpholine ring via a propyl linker can significantly impact a molecule's polarity, solubility, and ability to interact with biological targets. The morpholine group is a privileged structure in drug design, appearing in numerous approved drugs. Its presence can improve metabolic stability and reduce toxicity. This document outlines a general protocol for the N-alkylation of heterocyclic compounds, such as carbazoles, with this compound and discusses the biological significance of the resulting products.

Data Presentation

The following table summarizes the yield of a representative N-alkylation reaction to synthesize a complex molecule containing the 3-morpholinopropyl group. While this example does not directly use this compound as the starting alkylating agent, it demonstrates the successful incorporation of the morpholinopropyl moiety and the high efficiency achievable in such syntheses.

ProductSubstrateReagentYield (%)Reference
2-(2-(9H-carbazol-9-yl)acetyl)-N-(3-morpholinopropyl)hydrazine-1-carbothioamide (4c)2-(9H-carbazol-9-yl)acetohydrazide4-(3-isothiocyanatopropyl)morpholine92%[1]

Experimental Protocols

This section provides a detailed protocol for a typical N-alkylation reaction of a heterocyclic amine, such as carbazole, with this compound.

General Protocol for N-Alkylation of Carbazole:

Materials:

  • Carbazole

  • This compound

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Acetone or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of carbazole (1 equivalent) in acetone or DMF in a round-bottom flask, add finely powdered, anhydrous potassium carbonate (2-3 equivalents).

  • Stir the suspension at room temperature for 30 minutes to ensure deprotonation of the carbazole nitrogen.

  • Add this compound (1.1-1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or to a temperature of 80-100 °C (for DMF) and maintain for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

  • Wash the solid residue with a small amount of the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(3-morpholinopropyl)carbazole.

Biological Significance and Signaling Pathways

The incorporation of the morpholine moiety is a key strategy in the development of antifungal agents. Morpholine-containing antifungals are known to inhibit the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. Specifically, they target two key enzymes: Sterol Δ14-reductase and Sterol Δ7-Δ8-isomerase . Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting fungal cell growth and viability.

Another important target for antifungal drugs is 14α-demethylase , a cytochrome P450 enzyme. Thiazol-2(3H)-imine derivatives containing a 3-morpholinopropyl side chain have been identified as inhibitors of this enzyme, showing promising activity against Candida species.

Below is a diagram illustrating the targeted signaling pathway for morpholine-based antifungal agents.

Antifungal_Mechanism cluster_Ergosterol_Pathway Ergosterol Biosynthesis Pathway cluster_Inhibitors Inhibitors Lanosterol Lanosterol Intermediate1 Ergosta-8,14,24(28)-trienol Lanosterol->Intermediate1 14α-demethylase Intermediate2 Fecosterol Intermediate1->Intermediate2 Sterol Δ14-reductase Ergosterol Ergosterol Intermediate2->Ergosterol Sterol Δ7-Δ8-isomerase Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component Morpholine_Analog N-(3-morpholinopropyl) Derivatives Morpholine_Analog->Lanosterol Inhibition of 14α-demethylase Morpholine_Analog->Intermediate1 Inhibition Morpholine_Analog->Intermediate2 Inhibition

Caption: Mechanism of action of morpholine-based antifungals.

Experimental Workflow

The following diagram outlines the general workflow for the N-alkylation of a heterocyclic substrate with this compound.

N_Alkylation_Workflow Start Start Substrate Heterocyclic Substrate (e.g., Carbazole) Start->Substrate Reaction_Setup Reaction Setup: - Dissolve Substrate - Add Base Substrate->Reaction_Setup Base Base (e.g., K₂CO₃) Base->Reaction_Setup Solvent Solvent (e.g., Acetone/DMF) Solvent->Reaction_Setup Add_Reagent Add this compound Reaction_Setup->Add_Reagent Reaction Heat and Stir (Monitor by TLC) Add_Reagent->Reaction Workup Workup: - Cool to RT - Filter - Concentrate Reaction->Workup Purification Purification: (Column Chromatography) Workup->Purification Product Pure N-(3-morpholinopropyl) Product Purification->Product End End Product->End

Caption: General workflow for N-alkylation.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(3-Bromopropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures for nucleophilic substitution reactions utilizing 4-(3-Bromopropyl)morpholine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical ingredients. The protocols detailed herein are intended to serve as a guide for researchers in the development of novel chemical entities.

Introduction

This compound is a valuable bifunctional molecule featuring a reactive primary alkyl bromide and a tertiary amine in the form of a morpholine ring. The electron-withdrawing nature of the morpholine nitrogen enhances the electrophilicity of the carbon atom attached to the bromine, making it susceptible to nucleophilic attack. This reactivity allows for the facile introduction of the morpholinopropyl moiety into various molecular scaffolds, a common strategy in medicinal chemistry to improve pharmacokinetic properties such as solubility, permeability, and metabolic stability.

This document outlines detailed protocols for the reaction of this compound with common nucleophiles, including phenols, thiols, and secondary amines.

General Experimental Workflow

The general workflow for the synthesis and purification of derivatives from this compound is depicted below. This process typically involves the reaction of the alkyl bromide with a suitable nucleophile, followed by workup and purification of the desired product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Analysis A Dissolve Nucleophile and Base in Solvent B Add this compound A->B C Heat to Reaction Temperature B->C D Monitor Progress by TLC/LC-MS C->D E Cool to Room Temperature D->E Reaction Complete F Quench Reaction (e.g., with water) E->F G Extract with Organic Solvent F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Purify by Column Chromatography or Recrystallization I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General workflow for nucleophilic substitution and purification.

Experimental Protocols

The following protocols provide detailed methodologies for the reaction of this compound with various nucleophiles.

Protocol 1: Synthesis of 4-(3-Phenoxypropyl)morpholine (O-Alkylation)

This protocol describes the reaction of this compound with a phenolic nucleophile.

Materials:

  • This compound

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of phenol (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF80585
4-MethoxyphenolK₂CO₃DMF80492
4-ChlorophenolCs₂CO₃Acetonitrile75688
Protocol 2: Synthesis of 4-(3-(Phenylthio)propyl)morpholine (S-Alkylation)

This protocol details the reaction with a thiol nucleophile.

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of thiophenol (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHTHFrt1090
4-MethylthiophenolNaHTHFrt895
4-ChlorothiophenolK₂CO₃DMF601285
Protocol 3: Synthesis of 4-(3-(Piperidin-1-yl)propyl)morpholine (N-Alkylation)

This protocol outlines the reaction with a secondary amine nucleophile.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), piperidine (1.2 mmol), and potassium carbonate (2.0 mmol) in acetonitrile (15 mL).

  • Reflux the mixture for 12-16 hours, monitoring the reaction's progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃AcetonitrileReflux1482
PyrrolidineK₂CO₃AcetonitrileReflux1288
IndoleNaHDMF501075

Logical Relationship of Reaction Components

The success of the nucleophilic substitution reaction is dependent on the interplay between the substrate, nucleophile, solvent, and reaction conditions. The following diagram illustrates these relationships.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Outcome Substrate This compound (Electrophile) Product Substituted Product Substrate->Product Nucleophile Nucleophile (Phenol, Thiol, Amine) Nucleophile->Product Base Base (K2CO3, NaH, etc.) Rate Reaction Rate Base->Rate Solvent Solvent (DMF, THF, ACN) Solvent->Rate Temperature Temperature Temperature->Rate Yield Reaction Yield Product->Yield Rate->Yield

Caption: Factors influencing the nucleophilic substitution reaction.

Conclusion

The provided protocols offer robust methods for the derivatization of this compound through nucleophilic substitution. These reactions are generally high-yielding and can be adapted to a wide range of nucleophiles, making this a valuable tool for the synthesis of novel compounds in drug discovery and development. Researchers should optimize the reaction conditions for each specific substrate to achieve the best results.

Application Notes: 4-(3-Bromopropyl)morpholine in the Development of Catalytic Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Bromopropyl)morpholine is a versatile bifunctional molecule incorporating a nucleophilic morpholine ring and an electrophilic bromopropyl chain. This structure makes it a valuable building block for the synthesis of novel ligands for catalysis, particularly in the field of organometallic chemistry. The morpholine moiety can act as a hemilabile coordinating group, a proton shuttle, or a solubility enhancer, while the propyl chain serves as a flexible linker to other coordinating groups, such as phosphines. This document provides detailed application notes and protocols for the use of this compound in the development of a P,N-ligand and its application in palladium-catalyzed cross-coupling reactions.

Featured Application: Synthesis of a P,N-Ligand for Suzuki-Miyaura Coupling

The following sections detail the synthesis of (3-morpholinopropyl)diphenylphosphine from this compound and its application as a ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, widely used in academic and industrial research, including drug discovery and development.

Logical Workflow

G cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Application A This compound C (3-morpholinopropyl)diphenylphosphine (P,N-Ligand) A->C Nucleophilic Substitution B Lithium Diphenylphosphide B->C D Pd(OAc)2 C->D Forms active catalyst H Suzuki-Miyaura Coupling Product D->H Catalyzes E Aryl Halide E->H F Arylboronic Acid F->H G Base G->H

Caption: Workflow for ligand synthesis and catalytic application.

Experimental Protocols

Protocol 1: Synthesis of (3-morpholinopropyl)diphenylphosphine

This protocol describes the synthesis of a P,N-ligand via nucleophilic substitution of the bromide in this compound with lithium diphenylphosphide.

Materials:

  • This compound

  • Diphenylphosphine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Degassed, deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for air-sensitive synthesis (Schlenk line, septa, etc.)

Procedure:

  • Preparation of Lithium Diphenylphosphide:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (50 mL).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add diphenylphosphine (1.0 eq) to the cooled THF.

    • Add n-butyllithium (1.05 eq) dropwise to the solution. The solution will turn a deep orange/red color, indicating the formation of lithium diphenylphosphide.

    • Stir the reaction mixture at -78 °C for 30 minutes.

  • Reaction with this compound:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.1 eq) in anhydrous THF (20 mL).

    • Slowly add the solution of this compound to the lithium diphenylphosphide solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of degassed water (10 mL).

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain (3-morpholinopropyl)diphenylphosphine as a colorless to pale yellow oil.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the general procedure for a Suzuki-Miyaura coupling reaction using the in-situ prepared palladium catalyst with the (3-morpholinopropyl)diphenylphosphine ligand.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (3-morpholinopropyl)diphenylphosphine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Solvent (e.g., a mixture of toluene and water)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard reaction glassware

Procedure:

  • Catalyst Pre-formation (in-situ):

    • In a reaction vessel, dissolve palladium(II) acetate (0.01 eq) and (3-morpholinopropyl)diphenylphosphine (0.02 eq) in the organic solvent (e.g., toluene) under an inert atmosphere.

    • Stir the mixture at room temperature for 15-20 minutes to allow for complex formation.

  • Reaction Setup:

    • To the catalyst solution, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and the base (2.0 eq).

    • Add the aqueous component of the solvent system (e.g., water).

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the biaryl product.

Data Presentation

The performance of the (3-morpholinopropyl)diphenylphosphine ligand in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid is summarized in the table below.

EntryAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneK₂CO₃Toluene/H₂O90495
24-ChlorotolueneK₃PO₄Dioxane/H₂O1001288
31-Bromo-4-methoxybenzeneK₂CO₃Toluene/H₂O90397
41-Chloro-4-nitrobenzeneCs₂CO₃Toluene/H₂O80692

Signaling Pathway and Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The (3-morpholinopropyl)diphenylphosphine ligand facilitates this cycle by coordinating to the palladium center.

Suzuki_Cycle cluster_legend Legend A Pd(0)L2 (Active Catalyst) C Ar-Pd(II)-X(L2) (Palladacycle) A->C Ar-X B Oxidative Addition E Ar-Pd(II)-Ar'(L2) C->E Ar'-B(OH)2 Base D Transmetalation E->A Reductive Elimination G Ar-Ar' (Product) E->G F Reductive Elimination H Ar-X I Ar'-B(OH)2 J Base K [B(OH)2X]- L L = (3-morpholinopropyl)diphenylphosphine

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound serves as an effective and accessible starting material for the synthesis of P,N-ligands. The resulting (3-morpholinopropyl)diphenylphosphine ligand, in combination with a palladium precursor, forms a highly active catalyst for Suzuki-Miyaura cross-coupling reactions, demonstrating good to excellent yields for a variety of substrates. The protocols provided herein offer a solid foundation for researchers to explore the utility of this and related morpholine-containing ligands in other catalytic transformations.

Preparation of Bioactive Molecules Containing the Morpholine Moiety: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of bioactive molecules to enhance their pharmacological properties.[1][2][3] This six-membered saturated heterocycle, containing both an amine and an ether functional group, imparts favorable physicochemical characteristics to drug candidates, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][4] The versatile nature of the morpholine moiety allows for its integration into a wide array of molecular architectures, leading to compounds with diverse therapeutic applications, including anticancer, antibacterial, antifungal, and neuroprotective activities.[3][5][6]

This document provides detailed application notes and experimental protocols for the synthesis of key bioactive molecules containing the morpholine moiety. It also summarizes their biological activities and explores the signaling pathways through which they exert their effects.

General Synthetic Strategies

The synthesis of morpholine-containing molecules can be broadly categorized into two approaches: introduction of a pre-formed morpholine ring or de novo synthesis of the morpholine ring system.

1. Nucleophilic Substitution with Pre-formed Morpholine:

This is a straightforward and widely used method where morpholine acts as a nucleophile, typically displacing a leaving group (e.g., a halide) on a substrate of interest. This strategy is common in the final steps of a synthetic sequence to install the morpholine moiety.

2. Reductive Amination:

Aldehydes or ketones can be reacted with morpholine under reductive conditions (e.g., using sodium triacetoxyborohydride) to form a C-N bond and incorporate the morpholine ring.

De Novo Synthesis of the Morpholine Ring:

1. From β-Amino Alcohols:

The most common approach to construct the morpholine ring is the cyclization of β-amino alcohols. This can be achieved by reacting the amino alcohol with a two-carbon electrophile, such as a 2-haloethanol or an epoxide, followed by intramolecular cyclization.

2. From Diethanolamine:

Acid-catalyzed dehydration of diethanolamine is a classical method for the synthesis of morpholine itself, which can then be derivatized.

Experimental Protocols

This section details the synthetic procedures for several prominent bioactive molecules containing the morpholine moiety.

Protocol 1: Synthesis of Gefitinib (Anticancer Agent)

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[7] The following protocol describes a key step in its synthesis, the introduction of the morpholine-containing side chain.

Reaction: Etherification of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline with 4-(3-chloropropyl)morpholine.

Materials:

  • 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline

  • 4-(3-chloropropyl)morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Cold water

Procedure: [8]

  • To a stirred solution of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline in DMF, add potassium carbonate.

  • To this mixture, add 4-(3-chloropropyl)morpholine and stir for 3 hours.

  • After stirring, cool the mixture to room temperature and add cold water.

  • Extract the resulting mixture with chloroform (2 x 5 mL).

  • Dry the combined chloroform filtrates with anhydrous Na₂SO₄.

  • Concentrate the filtrate and purify the residue by radial chromatography to obtain Gefitinib as a white solid.

Protocol 2: Synthesis of Aprepitant (Antiemetic Agent)

Aprepitant is a substance P/neurokinin 1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. Its synthesis involves the construction of a complex morpholine core.

Key Synthetic Step: Condensation of (2R,3S)-2-[(1R)-1-[3,5-di(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride with 5-(chloromethyl)-2,4-dihydro-1,2,4-triazol-3-one.[9]

Materials:

  • (2R,3S)-2-[(1R)-1-[3,5-di(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride

  • 5-(chloromethyl)-2,4-dihydro-1,2,4-triazol-3-one

  • Base (e.g., potassium carbonate)

  • Suitable solvent (e.g., DMF)

Procedure: [9]

  • Dissolve (2R,3S)-2-[(1R)-1-[3,5-di(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride and 5-(chloromethyl)-2,4-dihydro-1,2,4-triazol-3-one in the solvent.

  • Add the base to the mixture and stir at an appropriate temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by crystallization or chromatography to yield Aprepitant.

Protocol 3: Synthesis of Reboxetine (Antidepressant)

Reboxetine is a selective norepinephrine reuptake inhibitor. A key step in its synthesis involves the formation of the ether linkage to the morpholine ring.

Reaction: Bromide displacement from a morpholine bromide derivative with 2-ethoxyphenol.[10]

Materials:

  • N-benzyl-protected morpholine bromide derivative

  • 2-ethoxyphenol

  • Potassium tert-butoxide (t-BuOK)

  • Suitable solvent (e.g., THF)

Procedure: [10]

  • Dissolve the N-benzyl-protected morpholine bromide derivative and 2-ethoxyphenol in the solvent.

  • Add potassium tert-butoxide to the mixture and stir at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • The resulting N-benzyl-protected derivative can then be deprotected (e.g., using α-chloroethyl chloroformate followed by methanolysis) to yield Reboxetine.[10]

Protocol 4: Synthesis of Linezolid (Antibiotic)

Linezolid is an oxazolidinone antibiotic effective against resistant Gram-positive bacteria. A common synthetic route involves the N-arylation of an oxazolidinone precursor with a morpholine-containing aniline.

Key Synthetic Step: N-alkylation of 3-fluoro-4-morpholinobenzenamine.[11]

Materials:

  • 3-fluoro-4-morpholinobenzenamine

  • (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane

  • Base (e.g., sodium bicarbonate)

  • Solvent (e.g., acetonitrile)

Procedure: [11]

  • Combine 3-fluoro-4-morpholinobenzenamine, (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, and the base in the solvent.

  • Heat the mixture to reflux and monitor the reaction progress.

  • After completion, cool the reaction mixture and filter off the solids.

  • Concentrate the filtrate and purify the resulting intermediate.

  • Further functional group transformations are then carried out to construct the 2-oxazolidinone ring and yield Linezolid.[11]

Biological Activity Data

The following table summarizes the biological activity of various morpholine-containing molecules.

Compound Class/NameTarget/OrganismActivity MetricValueReference
Anticancer Agents
GefitinibEGFR Tyrosine KinaseIC₅₀2-37 nM[7]
PI-103PI3KIC₅₀8 nM[6]
Silicon (IV) phthalocyanine derivativeB16 melanoma cellsIC₅₀0.30 µM[6]
Antimicrobial Agents
4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholineS. aureusMIC25 µg/ml[6]
E. coliMIC29 µg/ml[6]
C. albicansMIC20 µg/ml[6]
Sila-fenpropimorph analogue 24C. albicansMIC0.5 µg/mL[12]
A. nigerMIC1 µg/mL[12]
Neuroprotective Agents
Morpholine-(iso)thiosemicarbazone hybridsAcetylcholinesteraseIC₅₀24-54 µM[2]

Signaling Pathways and Mechanisms of Action

Bioactive morpholine-containing molecules exert their effects by modulating specific signaling pathways. Below are diagrams of key pathways targeted by these compounds.

PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for cell growth, proliferation, and survival, and its over-activation is a hallmark of many cancers.[13] Morpholine-containing molecules like PI-103 and Gefitinib (downstream effects) can inhibit this pathway.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Gefitinib Gefitinib Morpholine_Inhibitor Morpholine Inhibitor (e.g., PI-103) Morpholine_Inhibitor->PI3K

Caption: PI3K/Akt/mTOR pathway and points of inhibition.

MAO-B in Neurodegeneration

Monoamine oxidase B (MAO-B) is an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's and Alzheimer's. Its activity can lead to oxidative stress and neuronal damage. Morpholine-containing MAO-B inhibitors can offer neuroprotection.[14][15][16]

MAO_B_Pathway Monoamines Monoamines MAO-B MAO-B Reactive_Oxygen_Species Reactive Oxygen Species (ROS) MAO-B->Reactive_Oxygen_Species produces Oxidative_Stress Oxidative Stress Reactive_Oxygen_Species->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neurodegeneration Neurodegeneration Neuronal_Damage->Neurodegeneration Morpholine_MAOB_Inhibitor Morpholine MAO-B Inhibitor Experimental_Workflow Start Start Design Design of Morpholine- Containing Analogs Synthesis Chemical Synthesis Design->Synthesis Purification Purification (Chromatography, Crystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening In Vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Characterization->Screening Data_Analysis Data Analysis (IC50, MIC determination) Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization SAR In_Vivo In Vivo Studies (Animal Models) Data_Analysis->In_Vivo Promising Candidates Lead_Optimization->Synthesis End End In_Vivo->End

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(3-Bromopropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-(3-Bromopropyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from morpholine and 1,3-dibromopropane?

The most common impurities include:

  • Unreacted Morpholine: Due to its volatility, it can be carried through the initial work-up.

  • Unreacted 1,3-dibromopropane: A less polar impurity that may persist after the reaction.

  • 1,3-di(morpholin-4-yl)propane: A common bis-alkylated byproduct that is more polar than the desired product.

  • Residual Solvents: Solvents used in the reaction or work-up.

Q2: My crude this compound is a dark oil, but the pure compound is described as a white solid. What is the cause of the color?

The dark color is likely due to the presence of polymeric or degradation byproducts formed during the reaction, especially if the reaction was carried out at high temperatures for an extended period. These colored impurities can often be removed by treatment with activated charcoal during recrystallization or by column chromatography.

Q3: I am seeing significant tailing of my product spot on the TLC plate during analysis. What can I do to improve the separation?

Peak tailing on silica gel TLC is a common issue for basic compounds like morpholine derivatives due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount (0.5-2%) of a basic modifier, such as triethylamine (Et3N) or a few drops of ammonium hydroxide, to the developing solvent system.

Q4: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place.[1] Many suppliers recommend refrigeration at 0-8°C or freezing at temperatures under -20°C.[2] It is important to protect it from moisture and light.

Q5: Is this compound stable to hydrolysis?

As an alkyl bromide, this compound can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or basic/acidic conditions, which would lead to the formation of 4-(3-hydroxypropyl)morpholine. It is advisable to handle and store it under anhydrous conditions whenever possible.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield after purification - Incomplete reaction. - Product loss during aqueous work-up due to some water solubility. - Irreversible adsorption onto the silica gel column. - Product is too soluble in the recrystallization solvent.- Monitor the reaction by TLC to ensure completion. - During extraction, saturate the aqueous layer with NaCl ("salting out") to reduce the solubility of the product. - When using column chromatography, add 0.5-2% triethylamine to the eluent. - Choose a recrystallization solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Product "oils out" during recrystallization - The melting point of the product is lower than the boiling point of the solvent. - The presence of impurities is depressing the melting point. - The solution is cooling too rapidly.- Use a lower-boiling point solvent or a solvent mixture. - Try to pre-purify the crude material using another technique (e.g., acid-base extraction) to remove some impurities. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Convert the free base to its hydrochloride salt, which often has a higher melting point and better crystallization properties.
Co-elution of impurities during column chromatography - The eluent system does not provide adequate separation. - The column is overloaded with crude material.- Optimize the eluent system using TLC. Try different solvent mixtures of varying polarity (e.g., ethyl acetate/hexanes, dichloromethane/methanol). - Ensure the amount of crude material is appropriate for the size of the column (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).
Product appears to be degrading on the column - The silica gel is too acidic, causing decomposition of the product.- Deactivate the silica gel by pre-treating it with the eluent containing triethylamine. - Consider using a less acidic stationary phase, such as neutral alumina.

Data Presentation

Table 1: Physical and Purity Data for this compound

Property Value Reference
Molecular Formula C₇H₁₄BrNO[3]
Molecular Weight 208.10 g/mol [3]
Appearance White solid
Boiling Point ~243 °C[1][4]
Typical Purity (Commercial) 95-97%[1]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing neutral or acidic impurities from the basic this compound.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the product salt.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the solution is basic (pH > 10), at which point the free base of the product will precipitate or form an oil.

  • Extraction: Extract the product back into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography

This method is useful for separating the product from both more and less polar impurities.

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. To prevent peak tailing, add 0.5-1% triethylamine (Et₃N) to the eluent. Aim for an Rf value of 0.2-0.4 for the product.

  • Column Packing: Prepare a flash chromatography column with silica gel, packing it using the chosen eluent containing Et₃N.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the crude material is not very soluble, it can be adsorbed onto a small amount of silica gel ("dry loading") and then added to the top of the column.

  • Elution: Elute the column with the chosen solvent system, applying gentle pressure.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization from a Hydrochloride Salt

This method is particularly useful if the free base is an oil or difficult to crystallize.

  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) until precipitation of the hydrochloride salt is complete.

  • Crystal Collection: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Solvent Selection for Recrystallization: Test the solubility of a small amount of the hydrochloride salt in various solvents (e.g., ethanol, isopropanol, or mixtures with water) to find a solvent that dissolves the salt when hot but not when cold.

  • Recrystallization: Dissolve the salt in the minimum amount of the chosen boiling solvent. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry under vacuum.

Mandatory Visualization

Purification_Workflow crude Crude this compound acid_base Acid-Base Extraction crude->acid_base Remove basic/ acidic impurities column Flash Column Chromatography crude->column General purpose distillation Reduced Pressure Distillation crude->distillation For thermally stable liquid products hcl_salt Convert to HCl Salt crude->hcl_salt acid_base->column recrystallization Recrystallization acid_base->recrystallization column->recrystallization Further polishing pure_product Pure this compound column->pure_product recrystallization->pure_product distillation->pure_product hcl_salt->recrystallization Improved crystallization

Caption: A decision workflow for selecting a suitable purification technique.

Troubleshooting_Chromatography start Column Chromatography Issue peak_tailing Peak Tailing? start->peak_tailing poor_separation Poor Separation? peak_tailing->poor_separation No add_base Add 0.5-2% Et3N or NH4OH to eluent peak_tailing->add_base Yes no_elution Product Not Eluting? poor_separation->no_elution No change_eluent Change eluent polarity or solvent system poor_separation->change_eluent Yes increase_polarity Gradually increase eluent polarity no_elution->increase_polarity Yes success Successful Purification no_elution->success No add_base->poor_separation check_loading Check column loading change_eluent->check_loading increase_polarity->success check_loading->success

Caption: Troubleshooting common issues in column chromatography.

References

effect of base and solvent on the reactivity of 4-(3-Bromopropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-(3-Bromopropyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and drug development?

A1: this compound is a valuable building block in organic synthesis, primarily used to introduce the morpholinopropyl moiety into molecules. This functional group is prevalent in many biologically active compounds and pharmaceuticals, where the morpholine ring can enhance aqueous solubility, improve pharmacokinetic properties, and interact with biological targets.[1][2][3] Its bromine atom allows for facile nucleophilic substitution reactions with a wide range of nucleophiles, including phenols, amines, and thiols.

Q2: What are the key factors influencing the reactivity of this compound?

A2: The reactivity of this compound in nucleophilic substitution reactions is primarily influenced by the choice of base and solvent. The base is crucial for deprotonating the nucleophile, thereby increasing its nucleophilicity. The solvent plays a critical role in solvating the reactants and intermediates, which can significantly affect the reaction rate and outcome. Polar aprotic solvents are generally preferred for S_N2 reactions involving this reagent.

Q3: What are the most common side reactions observed when using this compound?

A3: The most common side reactions include:

  • Elimination (E2): This is more likely to occur with strong, sterically hindered bases and at elevated temperatures, leading to the formation of an alkene.

  • Dialkylation: When reacting with primary amines, the initially formed secondary amine can compete with the starting material for the alkylating agent, resulting in the formation of a tertiary amine.

  • Intramolecular Cyclization: Although less common for a simple propyl linker, under certain conditions, intramolecular reactions could potentially occur if another reactive site is present in the molecule.[4][5][6][7]

Troubleshooting Guides

Issue 1: Low or No Reactivity

Possible Causes & Solutions:

CauseRecommended Action
Insufficiently Strong Base The chosen base may not be strong enough to deprotonate the nucleophile effectively. For phenols, consider switching from a weaker base like NaHCO₃ to a stronger one such as K₂CO₃ or Cs₂CO₃. For thiols, a strong base like NaH might be necessary.
Inappropriate Solvent The solvent may not be optimal for the reaction. For S_N2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate cations well while leaving the nucleophile relatively "naked" and more reactive.
Low Reaction Temperature The reaction may require a higher temperature to overcome the activation energy barrier. Gradually increase the reaction temperature while monitoring for the formation of side products.
Steric Hindrance If the nucleophile is sterically hindered, it will have difficulty attacking the electrophilic carbon. Consider using a less hindered nucleophile if possible, or employ more forcing reaction conditions (higher temperature, longer reaction time).
Issue 2: Formation of Significant Side Products

Possible Causes & Solutions:

CauseRecommended Action
Elimination Product Observed This is often favored by strong, bulky bases and high temperatures. Switch to a less hindered base (e.g., from t-BuOK to K₂CO₃) and try running the reaction at a lower temperature for a longer duration.
Dialkylation of Primary Amines To favor monoalkylation, use a larger excess of the primary amine relative to this compound. Alternatively, add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[8]
Hydrolysis of the Bromide If there is water in the reaction mixture, this compound can be hydrolyzed to the corresponding alcohol. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Effect of Base and Solvent on Reactivity

The following tables provide an overview of typical bases and solvents used in alkylation reactions with this compound and their general effect on reactivity. Please note that optimal conditions will vary depending on the specific nucleophile.

Table 1: Comparison of Common Bases for Alkylation Reactions

BasepKa of Conjugate AcidTypical NucleophilesGeneral Recommendations
Potassium Carbonate (K₂CO₃) 10.3Phenols, Carboxylic Acids, some N-heterocyclesA versatile and cost-effective base for many O- and N-alkylation reactions.
Cesium Carbonate (Cs₂CO₃) 10.3Phenols, Carboxylic AcidsMore soluble than K₂CO₃ in organic solvents, often leading to faster reactions and higher yields, especially for hindered substrates.
Triethylamine (Et₃N) 10.7Amines, AnilinesA common organic base used to scavenge the HBr formed during the reaction.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 13.5Hindered Alcohols, PhenolsA strong, non-nucleophilic organic base that can be effective when inorganic bases fail.
Sodium Hydride (NaH) ~35Alcohols, ThiolsA very strong, non-nucleophilic base used to completely deprotonate less acidic nucleophiles. Requires anhydrous conditions.

Table 2: Comparison of Common Solvents for Alkylation Reactions

SolventDielectric Constant (ε)Solvent TypeGeneral Recommendations
Acetonitrile (MeCN) 37.5Polar AproticExcellent choice for many S_N2 reactions. Good balance of polarity and boiling point.
Dimethylformamide (DMF) 36.7Polar AproticHigher boiling point than acetonitrile, allowing for higher reaction temperatures. Can be difficult to remove completely.
Dimethyl Sulfoxide (DMSO) 46.7Polar AproticVery polar, can significantly accelerate S_N2 reactions. High boiling point and can be challenging to work up.
Tetrahydrofuran (THF) 7.6Nonpolar AproticA good solvent for reactions with strong bases like NaH.
Ethanol (EtOH) 24.6Polar ProticCan be used, but may lead to slower reactions due to solvation of the nucleophile. Can also act as a nucleophile at high temperatures.
Toluene 2.4Nonpolar AproticGenerally used for reactions involving amine nucleophiles where the amine itself can act as the base.

Experimental Protocols

Protocol 1: O-Alkylation of a Phenol

This protocol describes a general procedure for the reaction of a phenol with this compound using potassium carbonate as the base in acetonitrile.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN)

Procedure:

  • To a round-bottom flask, add the phenol, potassium carbonate, and acetonitrile.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of an Amine

This protocol outlines a general procedure for the reaction of a secondary amine with this compound using triethylamine as the base in dimethylformamide.

Materials:

  • Secondary Amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the secondary amine, triethylamine, and DMF.

  • Stir the mixture at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Reactants: - Nucleophile (Phenol/Amine/Thiol) - this compound heating Heating & Stirring reactants->heating base Base: (e.g., K2CO3, Et3N, NaH) base->heating solvent Solvent: (e.g., MeCN, DMF, THF) solvent->heating monitoring Monitoring: (TLC / LC-MS) heating->monitoring extraction Extraction / Filtration monitoring->extraction Reaction Complete purification Purification: (Column Chromatography) extraction->purification product Final Product purification->product

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic cluster_reactivity_issues Troubleshooting Low Reactivity cluster_side_product_issues Troubleshooting Side Products start Experiment Start check_reactivity Low or No Reactivity? start->check_reactivity check_side_products Side Products Formed? check_reactivity->check_side_products No base_issue Check Base Strength check_reactivity->base_issue Yes success Successful Reaction check_side_products->success No elimination_issue Lower Temp / Weaker Base check_side_products->elimination_issue Yes (Elimination) dialkylation_issue Adjust Stoichiometry check_side_products->dialkylation_issue Yes (Dialkylation) hydrolysis_issue Use Anhydrous Conditions check_side_products->hydrolysis_issue Yes (Hydrolysis) solvent_issue Check Solvent Polarity base_issue->solvent_issue temp_issue Increase Temperature solvent_issue->temp_issue temp_issue->start Re-run Experiment elimination_issue->start Re-run Experiment dialkylation_issue->start Re-run Experiment hydrolysis_issue->start Re-run Experiment

Caption: Logical troubleshooting workflow for common issues in reactions with this compound.

References

managing impurities during the synthesis and use of 4-(3-Bromopropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis and use of 4-(3-Bromopropyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common laboratory synthesis involves the N-alkylation of morpholine with 1,3-dibromopropane. Typically, the reaction is carried out in a suitable solvent in the presence of a base to neutralize the hydrobromic acid formed.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Several impurities can arise from the synthesis process. These include unreacted starting materials, byproducts from side reactions, and residual solvents. A summary of common impurities is provided in the table below.

Q3: How can I purify crude this compound?

A3: Purification can be achieved through several methods, depending on the scale and the nature of the impurities. Common techniques include vacuum distillation, column chromatography on silica gel, or recrystallization of a salt form (e.g., hydrochloride salt).

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. For long-term storage, refrigeration is recommended.

Q5: How can I monitor the progress of the synthesis reaction?

A5: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can help determine the consumption of starting materials and the formation of the desired product.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Increase reaction time or temperature. - Ensure the base is sufficiently strong and used in the correct stoichiometry.
Side reactions, such as the formation of the bis-alkylation product.- Use a molar excess of morpholine relative to 1,3-dibromopropane. - Control the reaction temperature to minimize side reactions.
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.- Optimize reaction conditions as mentioned above.
Inefficient mixing.- Ensure vigorous stirring throughout the reaction.
Formation of a Significant Amount of Bis-alkylation Product Molar ratio of reactants is not optimal.- Increase the molar excess of morpholine.
High reaction temperature.- Perform the reaction at a lower temperature.
Purification Troubleshooting
Problem Potential Cause Recommended Solution
Co-elution of Impurities during Column Chromatography Inappropriate solvent system.- Perform TLC with various solvent systems to find an optimal mobile phase for separation. - Consider using a different stationary phase (e.g., alumina).
Product is an Oil and Difficult to Handle The free base may be a low-melting solid or an oil at room temperature.- Convert the product to a solid salt (e.g., hydrochloride) for easier handling and purification by recrystallization.
Low Recovery after Purification Product loss during work-up or purification steps.- Minimize the number of transfer steps. - Ensure the chosen purification method is suitable for the scale of the reaction.

Impurity Profile and Management

A critical aspect of quality control is the identification and quantification of impurities. The following table summarizes potential impurities in the synthesis of this compound.

Impurity Name Structure Source Typical Concentration Range (%) Control Strategy
MorpholineC4H9NOUnreacted starting material0.1 - 2.0- Use of excess morpholine followed by aqueous work-up. - Vacuum distillation.
1,3-DibromopropaneC3H6Br2Unreacted starting material0.1 - 1.0- Use of excess morpholine. - Vacuum distillation.
1,4-bis(3-bromopropyl)morpholinium bromideC10H20Br2N+·Br-Bis-alkylation of morpholine1.0 - 5.0- Use of a large excess of morpholine. - Control of reaction temperature. - Purification by column chromatography.
4-(3-Hydroxypropyl)morpholineC7H15NO2Hydrolysis of the product< 0.5- Use of anhydrous solvents and reagents. - Control of moisture during work-up and storage.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of morpholine (2.0 equivalents) in a suitable solvent (e.g., acetonitrile or toluene) in a round-bottom flask, add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature and slowly add 1,3-dibromopropane (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of the sample in a mixture of water and acetonitrile (1:1).

Protocol 3: GC-MS Method for Impurity Profiling
  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Detector: Electron Ionization (EI), Scan range 40-400 m/z

  • Sample Preparation: Dissolve 1 mg/mL of the sample in dichloromethane.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Morpholine + 1,3-Dibromopropane Reaction N-Alkylation Reactants->Reaction Base, Solvent, Heat Crude_Product Crude this compound Reaction->Crude_Product Purification Vacuum Distillation / Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis HPLC / GC-MS / NMR Pure_Product->Analysis Final_QC Quality Control Passed Analysis->Final_QC

Caption: Experimental workflow for the synthesis and quality control of this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Check_Conditions Check Reaction Conditions (Temp, Time) Low_Yield->Check_Conditions Check_Reagents Check Reagent Stoichiometry & Purity Low_Yield->Check_Reagents Optimize_Purification Optimize Purification Method Impure_Product->Optimize_Purification Analyze_Impurities Identify Impurities (GC-MS, NMR) Impure_Product->Analyze_Impurities Solution_Yield Adjust Conditions / Reagents Check_Conditions->Solution_Yield Check_Reagents->Solution_Yield Solution_Purity Refine Purification / Modify Synthesis Optimize_Purification->Solution_Purity Analyze_Impurities->Solution_Purity

Caption: A logical decision tree for troubleshooting common synthesis and purification issues.

Technical Support Center: Strategies to Minimize Side Product Formation in Morpholine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of side product formation during the N-alkylation of morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the N-alkylation of morpholine?

A1: The most prevalent side products in morpholine alkylation are:

  • Over-alkylation (Quaternary Ammonium Salt Formation): The desired N-alkylmorpholine product, being a tertiary amine, can react further with the alkylating agent to form a quaternary ammonium salt. This is particularly common when using reactive alkylating agents.

  • Ring-Opening Products: Under harsh reaction conditions, such as high temperatures and the presence of certain catalysts, the morpholine ring can undergo cleavage. For instance, in the N-methylation of morpholine with methanol over a CuO–NiO/γ–Al2O3 catalyst, ring-opening becomes more significant at temperatures beyond 220 °C.[1]

  • Products from Side Reactions of the Alkylating Agent: The alkylating agent itself can undergo side reactions, such as elimination or rearrangement, depending on its structure and the reaction conditions.

Q2: How can I favor mono-alkylation and prevent the formation of quaternary ammonium salts?

A2: Several strategies can be employed to promote selective mono-alkylation:

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, thereby favoring the reaction with the more abundant starting morpholine over the N-alkylated product.[2]

  • Use of Stoichiometric Amounts of Alkylating Agent: Carefully controlling the stoichiometry to use only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent can minimize the chance of a second alkylation.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can help control the reactivity and reduce the rate of the second alkylation step.

  • Choice of a Less Reactive Alkylating Agent: If possible, using a less reactive alkylating agent (e.g., an alkyl chloride instead of an alkyl iodide) can improve selectivity.

Q3: Are there alternative methods to traditional N-alkylation that offer better selectivity?

A3: Yes, several alternative methods can provide higher selectivity for mono-alkylation:

  • Reductive Amination: This two-step, one-pot reaction involves the formation of an iminium ion from the reaction of an aldehyde or ketone with morpholine, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3] This method is generally highly selective for producing the desired N-alkylated morpholine.

  • N-Alkylation with Alcohols: Using alcohols as alkylating agents in the presence of a suitable catalyst (e.g., CuO–NiO/γ–Al2O3) can be a greener and more atom-economical approach.[1][4] This method often provides high selectivity for the mono-alkylated product.

  • Green Synthesis using Ethylene Sulfate: A novel approach for the synthesis of morpholines involves the selective monoalkylation of 1,2-amino alcohols with ethylene sulfate, followed by cyclization.[5][6][7][8] This method has shown high selectivity for mono-alkylation.[5][6][7][8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Significant amount of quaternary ammonium salt formation The N-alkylated product is reacting further with the alkylating agent.- Add the alkylating agent dropwise at a low temperature to maintain its low concentration.[2]- Use a stoichiometric amount of the alkylating agent (1.05-1.2 eq.).- Lower the reaction temperature to decrease the rate of the second alkylation.- Consider using a bulkier alkylating agent to introduce steric hindrance that disfavors the second alkylation step.[2]
Low conversion of starting morpholine Insufficient reactivity of the alkylating agent or suboptimal reaction conditions.- Increase the reaction temperature.- Use a more reactive alkylating agent (e.g., switch from an alkyl bromide to an alkyl iodide).- Ensure the base used is strong enough to deprotonate morpholine effectively.- For N-alkylation with alcohols, ensure the catalyst is active and the reaction temperature is optimal.[1][4]
Formation of ring-opened byproducts Harsh reaction conditions leading to the degradation of the morpholine ring.- Lower the reaction temperature. For example, in N-methylation with methanol over a CuO–NiO/γ–Al2O3 catalyst, selectivity decreases beyond 220 °C due to ring-opening.[1]- Use a milder base or catalyst system.
Reaction is slow or does not proceed Steric hindrance around the nitrogen of a substituted morpholine or the electrophilic carbon of the alkylating agent.- Increase the reaction temperature.- Use a less sterically hindered alkylating agent if possible.- If using a hindered base, consider a smaller, stronger base.- For reductive amination, ensure the formation of the iminium ion is occurring, which can sometimes be acid-catalyzed.[3]
Complex mixture of products Multiple side reactions are occurring simultaneously.- Re-evaluate the chosen synthetic route. Reductive amination or N-alkylation with alcohols might offer better selectivity for your specific substrate.[3][4]- Carefully purify all reagents and ensure anhydrous conditions if necessary.- Monitor the reaction closely by TLC or LC-MS to identify the optimal reaction time.

Data Presentation

Table 1: Effect of Reaction Temperature on N-methylation of Morpholine with Methanol

Catalyst: CuO–NiO/γ–Al2O3, Molar Ratio (Methanol:Morpholine) = 3:1, LHSV = 0.15 h⁻¹, Pressure = 0.9 MPa

Temperature (°C)Morpholine Conversion (%)N-methylmorpholine Selectivity (%)
160~65>95
180~80>95
200~90~95
22095.393.8
240>95<90

Data adapted from Chen et al., Reaction Kinetics, Mechanisms and Catalysis, 2011.[1]

Table 2: N-alkylation of Morpholine with Various Alcohols

Catalyst: CuO–NiO/γ–Al2O3

AlcoholTemperature (°C)Molar Ratio (Alcohol:Morpholine)LHSV (h⁻¹)Pressure (MPa)Morpholine Conversion (%)N-alkylmorpholine Selectivity (%)
Ethanol2203:10.150.995.493.1
1-Propanol2203:10.151.094.192.4
1-Butanol2304:10.181.195.391.2
Isopropanol2203:10.151.092.886.7
Isobutanol2304:10.181.190.684.2
Cyclohexanol2305:10.201.273.578.2

Data adapted from Chen et al., Reaction Kinetics, Mechanisms and Catalysis, 2011.

Experimental Protocols

Protocol 1: Direct N-Alkylation of Morpholine with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of morpholine using an alkyl halide.

Materials:

  • Morpholine

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.0 eq) and dissolve it in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension.[3]

  • Heat the reaction mixture to 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.[3]

Protocol 2: Reductive Amination of Morpholine with an Aldehyde

This protocol provides a general procedure for the N-alkylation of morpholine via reductive amination with an aldehyde.

Materials:

  • Morpholine

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add morpholine (1.0 eq) and the aldehyde (1.0-1.2 eq).[3]

  • Dissolve the reactants in anhydrous 1,2-dichloroethane. A small amount of acetic acid can be added to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.[3]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[3]

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated morpholine derivative.[3]

Visualizations

reaction_pathway cluster_main Desired Reaction cluster_side Side Reaction morpholine Morpholine product N-Alkylmorpholine morpholine->product + R-X (Base) alkyl_halide Alkyl Halide (R-X) side_product Quaternary Ammonium Salt product->side_product + R-X

Diagram 1: Morpholine Alkylation and Over-alkylation Side Reaction.

troubleshooting_workflow start Problem: High Side Product Formation check_overalkylation Is over-alkylation (quaternary salt) the main issue? start->check_overalkylation check_ring_opening Are ring-opening products observed? check_overalkylation->check_ring_opening No solution_overalkylation Strategies: - Slow addition of alkylating agent - Stoichiometric control - Lower temperature - Bulky alkylating agent check_overalkylation->solution_overalkylation Yes check_other Other side products? check_ring_opening->check_other No solution_ring_opening Strategies: - Lower reaction temperature - Use milder base/catalyst check_ring_opening->solution_ring_opening Yes solution_other Strategies: - Purify reagents - Consider alternative route (e.g., Reductive Amination) check_other->solution_other Yes end Optimized Reaction solution_overalkylation->end solution_ring_opening->end solution_other->end

Diagram 2: Troubleshooting Workflow for Side Product Formation.

experimental_workflow start Start: N-Alkylation of Morpholine setup Reaction Setup: Morpholine, Solvent, Base start->setup addition Slow Addition of Alkylating Agent setup->addition reaction Reaction Monitoring (TLC/LC-MS) addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated N-Alkylmorpholine purification->product

Diagram 3: General Experimental Workflow for Direct N-Alkylation.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-(3-Bromopropyl)morpholine and 4-(3-Chloropropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry and drug development, the selection of appropriate starting materials is paramount to the success of a reaction. Halogenated alkylamines are versatile building blocks, and their reactivity is a key consideration. This guide provides an objective comparison of the reactivity of two such compounds: 4-(3-Bromopropyl)morpholine and 4-(3-Chloropropyl)morpholine, with a focus on their utility in nucleophilic substitution reactions.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the two compounds is presented below. These properties are essential for designing reaction conditions and for the purification of products.

PropertyThis compound4-(3-Chloropropyl)morpholine
CAS Number 125422-83-5[1][2][3][4]7357-67-7[5][6][7]
Molecular Formula C7H14BrNO[2][3][4]C7H14ClNO[5][6][8]
Molecular Weight 208.10 g/mol [3][4]163.65 g/mol [5][6]
Boiling Point 242.6±25.0 °C at 760 mmHg[4]115 °C at 25 mmHg[6]
Density 1.3±0.1 g/cm³[4]1.0409 g/cm³[6]
Appearance White solidColorless to light yellow clear liquid[7]

Reactivity Comparison: A Focus on Nucleophilic Substitution

The primary difference in the reactivity of this compound and 4-(3-Chloropropyl)morpholine stems from the nature of the halogen atom, which acts as a leaving group in nucleophilic substitution reactions. In such reactions, a nucleophile attacks the electrophilic carbon atom bonded to the halogen, leading to the displacement of the halide ion.

The rate of a nucleophilic substitution reaction is significantly influenced by the ability of the leaving group to depart. A better leaving group is one that is more stable in its anionic form. When comparing the halogens, bromide (Br-) is a better leaving group than chloride (Cl-).[9][10][11] This is due to two main factors:

  • Polarizability: Bromine is larger and more polarizable than chlorine.[12] This means its electron cloud is more easily distorted, which helps to stabilize the developing negative charge in the transition state of the reaction.

  • Basicity: Bromide is the conjugate base of a stronger acid (HBr) compared to chloride (HCl).[9][10] Weaker bases are better leaving groups because they are more stable and less likely to re-attack the carbon center.

Therefore, this compound is expected to be more reactive towards nucleophiles than 4-(3-Chloropropyl)morpholine. This translates to faster reaction rates and potentially higher yields under identical reaction conditions.

G General Nucleophilic Substitution (SN2) Pathway cluster_reactants Reactants cluster_transition Transition State cluster_products Products Nu Nucleophile (Nu⁻) TS [Nu---C---X]⁻ Nu->TS Attack Substrate 4-(3-halopropyl)morpholine (X = Br or Cl) Substrate->TS Product Substituted Product TS->Product Bond Formation LeavingGroup Leaving Group (X⁻) TS->LeavingGroup Bond Cleavage

Caption: A diagram illustrating the general SN2 reaction pathway for 4-(3-halopropyl)morpholine.

Experimental Evidence and Protocols

A practical example illustrating the differential reactivity of the carbon-bromine versus the carbon-chlorine bond can be found in the synthesis of 4-(3-chloropropyl)morpholine itself.

Synthesis of 4-(3-Chloropropyl)morpholine

Experimental Protocol:

A common synthesis route involves the reaction of morpholine with 1-bromo-3-chloropropane.[5][6][8]

  • To a solution of 1-bromo-3-chloropropane in a suitable solvent such as toluene, morpholine is added.[5][6]

  • The reaction mixture is then heated under reflux for several hours.[5][6]

  • During this reaction, the morpholine, acting as a nucleophile, preferentially attacks the carbon atom bonded to the bromine. This is because bromide is a better leaving group than chloride.

  • The resulting product is 4-(3-chloropropyl)morpholine, with the carbon-chlorine bond remaining intact.[5][6]

This synthesis highlights the greater reactivity of the C-Br bond compared to the C-Cl bond under the same reaction conditions.

Comparative Reactivity Study (Hypothetical)

To quantitatively compare the reactivity, a parallel experiment could be designed as follows:

Objective: To compare the rate of reaction of this compound and 4-(3-Chloropropyl)morpholine with a common nucleophile.

Protocol:

  • Two separate reaction vessels are prepared, each containing an equimolar solution of a nucleophile (e.g., sodium azide) in a suitable solvent (e.g., DMF).

  • An equimolar amount of this compound is added to the first vessel, and 4-(3-Chloropropyl)morpholine is added to the second.

  • Both reactions are maintained at the same temperature and stirred at the same rate.

  • Aliquots are taken from each reaction mixture at regular intervals and analyzed by a suitable technique (e.g., GC-MS or HPLC) to monitor the consumption of the starting material and the formation of the product.

Expected Results:

The reaction with this compound would be expected to proceed at a faster rate, reaching completion in a shorter time or showing a higher percentage conversion at each time point compared to the reaction with 4-(3-Chloropropyl)morpholine.

G Comparative Reactivity Experimental Workflow Start Start Prep Prepare two reaction vessels with nucleophile solution Start->Prep AddA Add this compound to Vessel A Prep->AddA AddB Add 4-(3-Chloropropyl)morpholine to Vessel B Prep->AddB React Maintain identical reaction conditions (Temperature, Stirring) AddA->React AddB->React Sample Take aliquots at regular intervals React->Sample Analyze Analyze samples by GC-MS or HPLC Sample->Analyze Compare Compare reaction rates and yields Analyze->Compare End End Compare->End

Caption: A flowchart outlining the experimental workflow for comparing the reactivity of the two compounds.

Applications in Drug Development

The reactivity of these compounds is not just of academic interest. 4-(3-Chloropropyl)morpholine is a key intermediate in the synthesis of Gefitinib, a tyrosine kinase inhibitor used in cancer therapy.[7][13] Understanding its reactivity is crucial for optimizing the synthesis of this important pharmaceutical agent. The choice between the bromo- and chloro- derivatives will often depend on a balance between reactivity, cost, and availability.

Conclusion

References

A Comprehensive Guide to the Validation of 4-(3-Bromopropyl)morpholine Reaction Products by ¹H NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected analytical data for the successful synthesis of 4-(3-bromopropyl)morpholine against potential side products. Experimental protocols and data interpretation are included to assist in the validation of reaction outcomes.

Reaction Scheme and Potential Products

The synthesis of this compound typically involves the nucleophilic substitution of a halide by morpholine on a three-carbon electrophilic synthon, such as 1,3-dibromopropane. While the desired product is the mono-substituted morpholine derivative, the reaction conditions can lead to the formation of byproducts, primarily through di-substitution and quaternization. Understanding the spectral characteristics of these potential impurities is crucial for accurate product validation.

Reaction_Scheme Morpholine Morpholine Reaction Nucleophilic Substitution Morpholine->Reaction 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Reaction This compound Target Product: This compound Reaction->this compound Mono-substitution 1,3-bis(morpholino)propane Byproduct: 1,3-bis(morpholino)propane Reaction->1,3-bis(morpholino)propane Di-substitution Quaternized_Salt Byproduct: Quaternized Salt Reaction->Quaternized_Salt Over-alkylation Experimental_Workflow Start Reaction Work-up TLC Thin Layer Chromatography (TLC) - Initial purity check - Optimize purification conditions Start->TLC Column_Chromatography Column Chromatography - Separation of products and unreacted starting materials TLC->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Product_Characterization Product Characterization Solvent_Removal->Product_Characterization H_NMR ¹H NMR Spectroscopy - Structural confirmation - Purity assessment Product_Characterization->H_NMR Mass_Spec Mass Spectrometry - Molecular weight confirmation Product_Characterization->Mass_Spec Final_Product Pure this compound H_NMR->Final_Product Mass_Spec->Final_Product

comparative study of different synthetic routes to 4-(3-Bromopropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies

4-(3-Bromopropyl)morpholine is a key building block in the synthesis of a wide range of pharmaceutical compounds and functional materials. Its bifunctional nature, incorporating a nucleophilic morpholine ring and an electrophilic bromopropyl chain, makes it a versatile intermediate for introducing the morpholino moiety into larger molecular scaffolds. The selection of an appropriate synthetic route is critical for achieving optimal yield, purity, and cost-effectiveness. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Comparative Synthesis Data

The two principal routes for the synthesis of this compound are the direct N-alkylation of morpholine with 1,3-dibromopropane and a two-step sequence involving the formation and subsequent bromination of 3-morpholinopropan-1-ol. The following table summarizes the key quantitative data for each method, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: Direct N-AlkylationRoute 2: Two-Step Synthesis from 3-Bromopropan-1-ol
Starting Materials Morpholine, 1,3-DibromopropaneMorpholine, 3-Bromopropan-1-ol; Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
Reaction Steps OneTwo
Overall Yield High (expected to be comparable to the chloro-analog, ~96%)[1]Moderate to High (dependent on both steps)
Reaction Time Short (typically 2-4 hours)[1]Longer (requires two separate reaction and work-up procedures)
Reagents Base (e.g., K₂CO₃ or excess morpholine), Organic Solvent (e.g., Toluene, Acetonitrile)1. Base (optional), Solvent (e.g., Ethanol); 2. Brominating agent (PBr₃ or SOBr₂), Solvent (e.g., CH₂Cl₂)
Key Advantages High atom economy, single-step procedure, high yield.Avoids the use of a large excess of the dihaloalkane, potentially easier purification of the intermediate alcohol.
Key Disadvantages Potential for di-alkylation (formation of 1,3-dimorpholinopropane), requires careful control of stoichiometry.Longer overall process, requires handling of hazardous brominating agents like PBr₃ or SOBr₂.[2]

Experimental Protocols

Route 1: Direct N-Alkylation of Morpholine with 1,3-Dibromopropane

This method involves the direct reaction of morpholine with an excess of 1,3-dibromopropane. The use of excess dihaloalkane minimizes the formation of the di-substituted byproduct.

Materials:

  • Morpholine

  • 1,3-Dibromopropane

  • Potassium carbonate (optional, as a base)

  • Toluene or Acetonitrile (solvent)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add toluene (or another suitable solvent).

  • Add morpholine (1.0 eq) to the solvent.

  • Add 1,3-dibromopropane (3.0 eq) to the solution. A base such as potassium carbonate (1.5 eq) can be added to neutralize the HBr formed during the reaction, although using an excess of morpholine can also serve this purpose.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., ~110°C for toluene) and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid (morpholine hydrobromide or potassium bromide) has precipitated, filter the mixture.

  • Wash the filtrate with deionized water and then with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.

A similar procedure for the synthesis of 4-(3-chloropropyl)morpholine from morpholine and 1-bromo-3-chloropropane has been reported to yield 96% of the product.[1]

Route 2: Two-Step Synthesis via 3-Morpholinopropan-1-ol

This route involves the initial synthesis of 3-morpholinopropan-1-ol, followed by its conversion to the target bromoalkane.

Step 1: Synthesis of 3-Morpholinopropan-1-ol

Materials:

  • Morpholine

  • 3-Bromopropan-1-ol

  • Potassium carbonate (base)

  • Ethanol or Acetonitrile (solvent)

Procedure:

  • In a round-bottom flask, dissolve 3-bromopropan-1-ol (1.0 eq) and morpholine (1.2 eq) in ethanol or acetonitrile.

  • Add potassium carbonate (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude 3-morpholinopropan-1-ol can be purified by vacuum distillation or used directly in the next step after aqueous work-up and extraction with a suitable solvent like dichloromethane.

Step 2: Bromination of 3-Morpholinopropan-1-ol

Materials:

  • 3-Morpholinopropan-1-ol

  • Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure using PBr₃:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.

  • Add 3-morpholinopropan-1-ol (1.0 eq) to the solvent and cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq, as each PBr₃ can react with three equivalents of alcohol) dropwise to the stirred solution.[2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the acidic byproducts.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation or column chromatography on silica gel to yield this compound.

Visualization of Synthetic Workflows

The selection of a synthetic route often depends on various factors such as the desired scale, available starting materials, and safety considerations. The following diagrams illustrate the logical workflow for each synthetic pathway.

Route1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Morpholine Morpholine Alkylation N-Alkylation (Toluene, Reflux, 2-4h) Morpholine->Alkylation Dibromopropane 1,3-Dibromopropane Dibromopropane->Alkylation Filtration Filtration Alkylation->Filtration Extraction Aqueous Extraction Filtration->Extraction Drying Drying Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Workflow for Route 1: Direct N-Alkylation.

Route2 cluster_step1 Step 1: Synthesis of 3-Morpholinopropan-1-ol cluster_step2 Step 2: Bromination cluster_product Final Product Morpholine Morpholine Reaction1 N-Alkylation (Ethanol, Reflux) Morpholine->Reaction1 Bromopropanol 3-Bromopropan-1-ol Bromopropanol->Reaction1 Workup1 Work-up & Purification Reaction1->Workup1 Intermediate 3-Morpholinopropan-1-ol Workup1->Intermediate Reaction2 Bromination (CH₂Cl₂, 0°C to RT) Intermediate->Reaction2 PBr3 PBr₃ or SOBr₂ PBr3->Reaction2 Workup2 Work-up & Purification Reaction2->Workup2 Product This compound Workup2->Product

Caption: Workflow for Route 2: Two-Step Synthesis.

Conclusion

Both the direct N-alkylation and the two-step synthesis via 3-morpholinopropan-1-ol are viable methods for the preparation of this compound. The direct alkylation route is more atom-economical and efficient for large-scale synthesis due to its single-step nature and high potential yield. However, it requires careful control of stoichiometry to minimize the formation of the di-substituted byproduct. The two-step route offers an alternative that may be preferable for smaller-scale syntheses or when the dihaloalkane is particularly expensive, as it avoids the need for a large excess. The choice between these routes will ultimately depend on the specific requirements of the researcher, including scale, cost considerations, and available equipment.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-(3-Bromopropyl)morpholine Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized compounds is a cornerstone of chemical research and pharmaceutical development. For intermediates like 4-(3-bromopropyl)morpholine, a versatile building block in the synthesis of numerous active pharmaceutical ingredients (APIs), ensuring high purity is paramount. Impurities can significantly impact the yield and outcome of subsequent reactions, introduce unwanted side products, and ultimately compromise the safety and efficacy of the final drug candidate.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of synthesized this compound. It includes detailed experimental protocols, comparative data, and visualizations to aid researchers in selecting and implementing the most suitable methods for their specific needs.

Introduction to Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the N-alkylation of morpholine with a 1,3-dihalogenated propane, most commonly 1,3-dibromopropane. This reaction, while generally efficient, can lead to the presence of several potential impurities in the final product. A comprehensive purity analysis must be capable of detecting and quantifying:

  • Unreacted Starting Materials:

    • Morpholine

    • 1,3-Dibromopropane

  • Over-alkylation Byproduct:

    • 1,3-dimorpholinopropane

  • Solvent and Reagent Residues: Depending on the specific synthetic protocol.

Comparison of Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the routine purity assessment of non-volatile and thermally labile compounds like this compound and its derivatives. However, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of volatile impurities.

Analytical MethodPrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Differential partitioning of analytes between a stationary phase and a liquid mobile phase, with detection by UV absorbance.- High resolution and sensitivity for non-volatile compounds.- Applicable to a wide range of polar and non-polar analytes.- Well-established and robust technique.- May require derivatization for compounds lacking a UV chromophore.- Not suitable for volatile impurities.Routine quantitative purity assessment of the main product and non-volatile impurities.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometric detection.- Excellent for the separation and identification of volatile and semi-volatile impurities.- High sensitivity and specificity.- Requires the analyte to be volatile and thermally stable, or to be derivatized.- Not suitable for non-volatile compounds.Detection and identification of volatile impurities such as residual solvents and starting materials like 1,3-dibromopropane.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.- Provides absolute purity determination (qNMR) without the need for a reference standard of the analyte.- Gives structural confirmation of the main compound and impurities.- Lower sensitivity compared to chromatographic methods.- Can be complex to interpret for mixtures.Structural elucidation and absolute purity determination, especially when reference standards for impurities are unavailable.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing this compound due to the polarity of the molecule. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol.

Experimental Protocol: RP-HPLC Method for this compound

This protocol provides a general framework for the purity assessment of this compound by RP-HPLC. Optimization may be required based on the specific instrumentation and the impurity profile of the synthesized material.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA), optional, as a mobile phase additive to improve peak shape.

  • This compound sample

  • Reference standards for potential impurities (if available)

Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% TFA (optional)B: Acetonitrile with 0.1% TFA (optional)
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Purity Calculation:

The purity of the sample is typically determined by the area percentage method. The area of the main peak corresponding to this compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Chromatographic Profile and Data

The following table summarizes the expected retention behavior of this compound and its potential impurities under the proposed RP-HPLC conditions. The retention times are estimates and may vary depending on the specific HPLC system and column used.

CompoundStructureExpected Retention Time (min)Rationale for Retention Behavior
Morpholine~2-3Highly polar, will elute very early in the reversed-phase system.
1,3-Dibromopropane~15-18Less polar than the product, will have a longer retention time.
This compound ~8-10 Intermediate polarity between the starting materials.
1,3-dimorpholinopropane~5-7More polar than the main product due to the two morpholine rings, leading to a shorter retention time.

Visualizing the Experimental Workflow and Method Comparison

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC purity assessment and a logical comparison of the different analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized Product dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (210 nm) separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate calculate Purity Calculation (% Area) integrate->calculate end end calculate->end Final Purity Report

Caption: Experimental workflow for the purity assessment of this compound by HPLC.

Method_Comparison cluster_compound Analyte Properties compound This compound (Non-volatile, Thermally Labile) hplc HPLC-UV compound->hplc Suitable gcms GC-MS compound->gcms Requires Derivatization nmr NMR compound->nmr Suitable hplc_app Routine Quantitative Purity Analysis hplc->hplc_app gcms_app Volatile Impurity Identification gcms->gcms_app nmr_app Structural Confirmation & Absolute Purity (qNMR) nmr->nmr_app

Caption: Logical comparison of analytical methods for purity assessment.

Conclusion

The purity of synthesized this compound is critical for its successful application in pharmaceutical synthesis. While several analytical techniques can be employed for purity assessment, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands out as the most practical and robust method for routine quantitative analysis . It offers excellent resolution for the main compound and its potential non-volatile impurities.

For a comprehensive impurity profile, especially when volatile starting materials or residual solvents are a concern, complementary analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended . Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy serves as an invaluable tool for structural confirmation and can provide an absolute measure of purity through quantitative NMR (qNMR) , which is particularly useful when certified reference standards for impurities are not available.

By selecting the appropriate analytical methodology and adhering to rigorous experimental protocols, researchers can ensure the quality and integrity of their synthesized this compound, thereby contributing to the development of safe and effective pharmaceuticals.

cost-benefit analysis of different 4-(3-Bromopropyl)morpholine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. 4-(3-Bromopropyl)morpholine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost-benefit analysis of two primary methods for its synthesis, supported by experimental data and protocols to aid in selecting the most suitable method for your laboratory or production needs.

Method 1: Direct Alkylation of Morpholine

This widely-used method involves the direct N-alkylation of morpholine with a 1,3-dihalopropane, specifically 1,3-dibromopropane or 1-bromo-3-chloropropane. The reaction proceeds via a nucleophilic substitution, where the secondary amine of the morpholine attacks one of the electrophilic carbons of the dihalopropane, displacing a halide ion.

Experimental Protocol

A representative procedure for a similar reaction to produce 4-(3-chloropropyl)morpholine is as follows: To a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in 100 mL of toluene, morpholine (11.0 mL, 127 mmol) is slowly added. The reaction mixture is then heated to reflux and stirred for 2 hours. After cooling to room temperature, the precipitated morpholine hydrohalide salt is removed by filtration. The filtrate is washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield the final product. A similar procedure can be followed using 1,3-dibromopropane.

Data Summary
ParameterDirect Alkylation with 1,3-DibromopropaneDirect Alkylation with 1-bromo-3-chloropropane
Starting Materials Morpholine, 1,3-DibromopropaneMorpholine, 1-Bromo-3-chloropropane
Typical Yield High (analogous reaction shows 96%)[1]High (analogous reaction shows 96%)[1]
Purity Generally high after distillationGenerally high after distillation
Reaction Time ~2 hours[1]~2 hours[1]
Relative Cost of Alkylating Agent HigherLower
Key Safety Considerations 1,3-Dibromopropane is a suspected carcinogen and mutagen.[2][3][4] Morpholine is flammable and corrosive.[5][6][7][8] 1-Bromo-3-chloropropane is flammable and an irritant.[9][10][11][12]

Method 2: Bromination of 3-Morpholinopropan-1-ol

An alternative route to this compound involves the conversion of the hydroxyl group of 3-morpholinopropan-1-ol into a bromide. This is a standard functional group transformation in organic synthesis, typically achieved using brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Experimental Protocol

A general procedure for the bromination of an alcohol using phosphorus tribromide is as follows: The alcohol, 3-morpholinopropan-1-ol, is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cooled in an ice bath. Phosphorus tribromide is then added dropwise with stirring. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction mixture is then carefully quenched with water or ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to give the crude product, which can be further purified by distillation or chromatography. A similar procedure can be followed using thionyl bromide, often in the presence of a base like pyridine.

Data Summary
ParameterBromination with Phosphorus TribromideBromination with Thionyl Bromide
Starting Materials 3-Morpholinopropan-1-ol, Phosphorus Tribromide3-Morpholinopropan-1-ol, Thionyl Bromide
Typical Yield Moderate to High (typically 60-90% for primary alcohols)Moderate to High (typically 70-95% for primary alcohols)
Purity Good, but may contain phosphorus byproductsGood, gaseous byproducts are easily removed
Reaction Time Several hoursSeveral hours
Relative Cost of Brominating Agent ModerateHigher
Key Safety Considerations 3-Morpholinopropan-1-ol safety data not widely available, handle with care. Phosphorus tribromide is corrosive and reacts violently with water.[13][14][15][16][17] Thionyl bromide is corrosive, toxic, and reacts violently with water.[18][19][20][21]

Cost-Benefit Analysis

FactorMethod 1: Direct AlkylationMethod 2: Bromination of Alcohol
Cost of Starting Materials Generally lower, especially when using 1-bromo-3-chloropropane.Can be higher due to the cost of 3-morpholinopropan-1-ol and the brominating agent.
Yield & Purity High yields and purity are well-documented for analogous reactions.Yields can be variable, and purification may be more complex depending on the brominating agent used.
Simplicity & Time A straightforward, one-step reaction with a relatively short reaction time.A one-step transformation, but the workup can be more involved.
Safety & Environmental Impact The primary concern is the toxicity and potential carcinogenicity of the dihalopropanes.The brominating agents are highly corrosive and react violently with water, requiring careful handling. The byproducts can also be hazardous.

Visualizing the Synthesis Pathways

To better understand the chemical transformations and the overall workflow, the following diagrams are provided.

Synthesis_Method_1 morpholine Morpholine product This compound morpholine->product Alkylation dihalopropane 1,3-Dihalopropane (X, Y = Br or Cl) dihalopropane->product

Diagram 1. Direct Alkylation of Morpholine.

Synthesis_Method_2 alcohol 3-Morpholinopropan-1-ol product This compound alcohol->product Bromination brominating_agent Brominating Agent (PBr3 or SOBr2) brominating_agent->product Experimental_Workflow start Start: Combine Reactants reaction Reaction under Controlled Conditions start->reaction workup Aqueous Workup / Extraction reaction->workup purification Purification (e.g., Distillation) workup->purification product Final Product: this compound purification->product

References

Comparative Analysis of Novel Quinoline Derivatives Synthesized from 4-(3-Bromopropyl)morpholine as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A series of novel quinoline derivatives incorporating a morpholine moiety, synthesized via 4-(3-bromopropyl)morpholine, have demonstrated significant cytotoxic potential against various human cancer cell lines. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of oncology.

In the quest for more effective and selective anticancer agents, the hybridization of pharmacologically active scaffolds has emerged as a promising strategy. The quinoline nucleus is a well-established pharmacophore in numerous approved anticancer drugs, while the morpholine ring is known to enhance pharmacokinetic properties. This study focuses on a series of quinoline-based compounds functionalized with a morpholinopropyl side chain, introduced using this compound, to evaluate their structure-activity relationship (SAR) and anticancer efficacy.

In Vitro Anticancer Activity

The synthesized compounds were evaluated for their cytotoxic effects against a panel of human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma). The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency. Notably, compounds AK-3 and AK-10 emerged as the most active derivatives in this series.

CompoundTarget Cancer Cell LineIC50 (µM)
AK-3 A54910.38 ± 0.27[1]
MCF-76.44 ± 0.29[1]
SHSY-5Y9.54 ± 0.15[1]
AK-10 A5498.55 ± 0.67[1]
MCF-73.15 ± 0.23[1]
SHSY-5Y3.36 ± 0.29[1]

The data clearly indicates that compound AK-10 exhibits superior anticancer activity against all three cell lines, with a particularly potent effect on the MCF-7 and SHSY-5Y lines.[1] The substitution pattern on the quinazoline ring plays a crucial role in determining the cytotoxic potency.

Experimental Protocols

Synthesis of Morpholine Substituted Quinazoline Derivatives

A multi-step synthesis was employed to generate the target compounds. The key final step involved the nucleophilic substitution reaction between a 4-chloroquinazoline intermediate and this compound.

General Procedure: To a solution of the appropriately substituted 4-chloroquinazoline (1 mmol) in a suitable solvent such as dimethylformamide (DMF), this compound (1.2 mmol) and a base (e.g., potassium carbonate, 2 mmol) were added. The reaction mixture was stirred at an elevated temperature (e.g., 80-100 °C) for a specified time (e.g., 6-12 hours) until the completion of the reaction, which was monitored by thin-layer chromatography (TLC). After completion, the reaction mixture was cooled to room temperature, poured into ice-cold water, and the precipitated solid was filtered, washed with water, and purified by recrystallization or column chromatography to afford the desired product.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Methodology: Human cancer cells (A549, MCF-7, and SHSY-5Y) were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight. The cells were then treated with various concentrations of the synthesized compounds and incubated for 48 hours. Following the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Mechanism of Action: An Overview

Further mechanistic studies, including cell cycle analysis and apoptosis assays, were conducted on the most potent compounds, AK-3 and AK-10, to elucidate their mode of action.

G Proposed Mechanism of Action for AK-3 and AK-10 AK_compounds AK-3 / AK-10 Cell_Cycle Cell Cycle Progression AK_compounds->Cell_Cycle Inhibition Apoptosis Apoptosis Induction AK_compounds->Apoptosis G1_Arrest G0/G1 Phase Arrest Cell_Cycle->G1_Arrest Cancer_Cell_Death Cancer Cell Death G1_Arrest->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death

Caption: Proposed mechanism of action for compounds AK-3 and AK-10, involving cell cycle arrest and induction of apoptosis.

The results from these studies indicated that both compounds induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in cancer cells, suggesting that their cytotoxic effects are mediated through the activation of programmed cell death pathways.[1]

Structure-Activity Relationship (SAR)

The variation in anticancer activity among the synthesized derivatives highlights key structural features necessary for potency. The nature and position of substituents on the quinazoline ring significantly influence the cytotoxic effects. For instance, the specific substitution pattern in AK-10 is associated with its enhanced activity compared to AK-3. This suggests that further optimization of these substituents could lead to the development of even more potent anticancer agents. A comprehensive SAR analysis points towards the importance of the morpholinopropyl side chain for the observed biological activity, likely by improving the pharmacokinetic profile of the molecules.

References

A Spectroscopic Comparison of 4-(3-Bromopropyl)morpholine and its Gabriel Synthesis Product

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic transformations accompanying the conversion of 4-(3-Bromopropyl)morpholine to 2-(3-morpholinopropyl)isoindoline-1,3-dione via the Gabriel synthesis, providing researchers with key data for reaction monitoring and product characterization.

This guide presents a comparative analysis of the spectroscopic data for this compound and its corresponding reaction product, 2-(3-morpholinopropyl)isoindoline-1,3-dione. The synthesis, a classic example of the Gabriel synthesis, involves the nucleophilic substitution of the bromine atom by the phthalimide anion. This transformation results in significant changes in the molecular structure, which are clearly reflected in their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of these and similar compounds.

Reaction Pathway

The reaction involves the N-alkylation of potassium phthalimide with this compound. The phthalimide anion acts as a surrogate for the ammonia anion, allowing for the controlled formation of a primary amine derivative upon subsequent cleavage (not detailed here). This method is widely used to avoid the over-alkylation often observed when using ammonia directly.

reaction_pathway reactant1 This compound intermediate N-Alkylation reactant1->intermediate reactant2 Potassium Phthalimide reactant2->intermediate product 2-(3-morpholinopropyl)isoindoline-1,3-dione intermediate->product DMF, Heat

Caption: Reaction scheme for the synthesis of 2-(3-morpholinopropyl)isoindoline-1,3-dione.

Experimental Protocols

Synthesis of 2-(3-morpholinopropyl)isoindoline-1,3-dione:

In a round-bottom flask, potassium phthalimide (1.85 g, 10 mmol) and this compound (2.08 g, 10 mmol) are dissolved in 20 mL of dimethylformamide (DMF). The reaction mixture is stirred and heated at 100°C for 4 hours. After cooling to room temperature, the mixture is poured into 100 mL of water, resulting in the precipitation of the crude product. The precipitate is collected by vacuum filtration, washed with water, and then recrystallized from ethanol to yield pure 2-(3-morpholinopropyl)isoindoline-1,3-dione.

Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a FT-IR spectrometer using KBr pellets.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for the starting material and the product, highlighting the characteristic changes observed upon substitution.

Spectroscopic TechniqueThis compound2-(3-morpholinopropyl)isoindoline-1,3-dione
IR (cm⁻¹) ~2950 (C-H str), ~1115 (C-O-C str), ~650 (C-Br str)~3050 (Ar C-H str), ~2950 (C-H str), ~1770 & ~1710 (C=O str, imide), ~1115 (C-O-C str)
¹H NMR (δ, ppm) ~3.70 (t, 4H, -CH₂-O-), ~3.45 (t, 2H, -CH₂-Br), ~2.50 (t, 2H, -N-CH₂-), ~2.45 (t, 4H, -N-(CH₂)₂-), ~2.10 (quint, 2H, -CH₂-CH₂-CH₂-)~7.85 (m, 2H, Ar-H), ~7.70 (m, 2H, Ar-H), ~3.80 (t, 2H, -N-CH₂-), ~3.70 (t, 4H, -CH₂-O-), ~2.45 (t, 4H, -N-(CH₂)₂-), ~2.40 (t, 2H, -N-CH₂-), ~1.95 (quint, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (δ, ppm) ~67.0 (-CH₂-O-), ~58.0 (-N-CH₂-), ~54.0 (-N-(CH₂)₂-), ~31.0 (-CH₂-Br), ~29.0 (-CH₂-CH₂-CH₂-)~168.0 (C=O), ~134.0 (Ar-C), ~132.0 (Ar-C), ~123.0 (Ar-CH), ~67.0 (-CH₂-O-), ~57.0 (-N-CH₂-), ~54.0 (-N-(CH₂)₂-), ~38.0 (-N-CH₂-), ~26.0 (-CH₂-CH₂-CH₂-)
MS (m/z) 208/210 [M+H]⁺ (presence of Br isotopes)275 [M+H]⁺

Analysis of Spectroscopic Changes

Infrared Spectroscopy: The most significant change in the IR spectrum is the appearance of two strong carbonyl stretching bands around 1770 cm⁻¹ and 1710 cm⁻¹ in the product, which are characteristic of the imide group from the phthalimide moiety. The C-Br stretching vibration at approximately 650 cm⁻¹ in the starting material is absent in the product spectrum.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the product, the triplet corresponding to the methylene group attached to the bromine atom (-CH₂-Br) at ~3.45 ppm in the starting material is replaced by a triplet at ~3.80 ppm, corresponding to the methylene group now attached to the nitrogen of the phthalimide (-N-CH₂-). Furthermore, the appearance of aromatic protons between 7.70 and 7.85 ppm clearly indicates the incorporation of the phthalimide group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of the product shows a new signal in the downfield region at ~168.0 ppm, which is characteristic of the carbonyl carbons of the imide. The signal for the carbon attached to bromine (-CH₂-Br) at ~31.0 ppm in the starting material shifts to ~38.0 ppm for the carbon attached to the phthalimide nitrogen (-N-CH₂-). The appearance of aromatic carbon signals further confirms the successful substitution.

Mass Spectrometry: The mass spectrum of this compound shows a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 208 and 210, corresponding to the [M+H]⁺ ions with the ⁷⁹Br and ⁸¹Br isotopes, respectively. The mass spectrum of the product, 2-(3-morpholinopropyl)isoindoline-1,3-dione, shows a single prominent peak at m/z 275 for the [M+H]⁺ ion, consistent with the successful substitution of the bromine atom with the phthalimide group.

Conclusion

The spectroscopic data presented provides a clear and objective comparison between this compound and its Gabriel synthesis product, 2-(3-morpholinopropyl)isoindoline-1,3-dione. The distinct changes in the IR, NMR, and MS spectra serve as reliable indicators for monitoring the progress of the reaction and confirming the identity of the final product. This information is crucial for researchers working on the synthesis and characterization of novel morpholine and phthalimide derivatives for various applications, including drug discovery and development.

Safety Operating Guide

Proper Disposal of 4-(3-Bromopropyl)morpholine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of 4-(3-bromopropyl)morpholine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Key Safety and Physical Data

Understanding the properties of this compound is the first step toward safe handling. The following table summarizes its key characteristics.[1]

PropertyValue
Molecular FormulaC7H14BrNO
Molecular Weight208.10 g/mol [1]
Physical FormWhite solid
Storage Temperature0-8 °C
Immediate Safety and First-Aid Measures

In the event of exposure to this compound, immediate action is crucial. The following table outlines the recommended first-aid procedures.[2][3]

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2][3]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2][3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][3]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or under a fume hood.[3]

Detailed Disposal Protocol

The proper disposal of this compound is essential to prevent environmental contamination and ensure workplace safety. Follow this step-by-step guide for its disposal.

Objective: To safely dispose of unwanted this compound and its empty containers in accordance with standard laboratory safety practices and regulatory guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.

  • Chemical fume hood.

  • Sealable, labeled hazardous waste container.

  • Inert absorbent material (e.g., vermiculite, sand).

  • Soap and water.

Procedure:

  • Risk Assessment: Before beginning, review the Safety Data Sheet (SDS) for this compound. Identify all potential hazards and ensure all necessary safety precautions are in place.

  • Personal Protective Equipment (PPE): Don the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Work Area Preparation: Conduct all disposal procedures within a certified chemical fume hood to avoid inhalation of any potential vapors.

  • Disposal of Unused Product:

    • If the this compound is in its original container and is no longer needed, it should be disposed of as hazardous waste.

    • Do not attempt to dispose of the chemical down the drain or in the regular trash.

    • Ensure the container is securely sealed and properly labeled as "Hazardous Waste" with the full chemical name: "this compound".

  • Disposal of Contaminated Materials:

    • For spills, absorb the material with an inert absorbent like vermiculite or sand.[3]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Any other materials contaminated with this compound (e.g., weighing paper, contaminated gloves) should also be placed in the hazardous waste container.

  • Empty Container Disposal:

    • "Empty" containers may still contain chemical residue.

    • Triple rinse the empty container with a suitable solvent (e.g., acetone, ethanol). The rinsate should be collected and disposed of as hazardous waste.

    • After triple rinsing, the container can be disposed of according to your institution's guidelines for chemically contaminated glassware or plastic.

  • Final Steps:

    • Securely seal the hazardous waste container.

    • Store the waste container in a designated, well-ventilated, and secure area until it can be collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

    • Thoroughly wash your hands with soap and water after completing the disposal procedure.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: Disposal of This compound decision1 Is the chemical in its original, sealed container? start->decision1 process1 Dispose of as hazardous chemical waste. Label container clearly. decision1->process1 Yes decision2 Is it a spill or contaminated material? decision1->decision2 No end End: Disposal Complete process1->end process2 Absorb with inert material. Collect in hazardous waste container. decision2->process2 Yes decision3 Is it an empty container? decision2->decision3 No process2->end process3 Triple rinse with solvent. Collect rinsate as hazardous waste. decision3->process3 Yes process4 Dispose of rinsed container per institutional guidelines. process3->process4 process4->end

References

Personal protective equipment for handling 4-(3-Bromopropyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(3-Bromopropyl)morpholine

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this compound.

Hazard Assessment: this compound is a chemical intermediate that requires careful handling. Based on available safety data, it is classified as an irritant and is harmful if ingested. It can cause skin, eye, and respiratory irritation[1][2]. Due to its chemical structure, which includes a morpholine ring and a bromopropyl group, it should be handled with the precautions typically taken for alkylating agents and cyclic amines.

Quantitative Data Summary

For quick reference, the table below summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₁₄BrNO[1][3]
Molecular Weight 208.10 g/mol [1][3]
CAS Number 125422-83-5[1][3][4]
Boiling Point 242.6 ± 25.0 °C at 760 mmHg[5]
Density 1.335 g/mL[6]
Flash Point 100.5 ± 23.2 °C[5]
Storage Temperature Freezer, under -20°C or 0-8°C[1]

Note: Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) for this compound are not available[2]. Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Two pairs of powder-free nitrile or neoprene chemotherapy gloves meeting ASTM D6978 standard.Protects against skin contact and absorption. Double-gloving is recommended for handling hazardous chemicals[7].
Eye and Face Protection Chemical splash goggles and a face shield.Provides protection against splashes and aerosols to the eyes and face[2][7].
Body Protection A disposable, polyethylene-coated polypropylene gown with long sleeves and closed cuffs.Prevents contamination of personal clothing and skin[7][8].
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) or a full face-piece chemical cartridge respirator.Necessary when handling the compound outside of a fume hood or if there is a risk of aerosol generation[7][9].
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills and contamination of personal footwear[8].

Operational and Disposal Plan

Adherence to a strict operational and disposal plan is essential for the safe handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a designated, well-ventilated, and locked freezer at temperatures below -20°C, as recommended for long-term storage[1]. For shorter-term use, storage at 0-8°C is also cited. Keep it away from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Handling and Use
  • Work Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[9].

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the compound.

  • Weighing and Transfer:

    • For solids, use a tared container inside the fume hood.

    • For liquids, use a calibrated pipette or syringe.

  • Reaction Setup: Ensure all glassware is clean and dry. If the reaction is exothermic, have a cooling bath ready.

  • Post-Handling: After handling, decontaminate the work area and all equipment. Wash hands thoroughly with soap and water[2].

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance[2].

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spills
  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If safe to do so, contain the spill using an inert absorbent material such as sand or diatomaceous earth[10][11]. Do not use combustible materials.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area thoroughly.

Exposure
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[2][9].

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[2][9].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][9].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[12].

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling and emergency response.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Review SDS & SOPs Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh/Measure Compound Don_PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer React Perform Experiment Transfer->React Decontaminate Decontaminate Work Area React->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for the safe handling of this compound.

EmergencyResponseProcedure Emergency Response for this compound cluster_spill Spill Response cluster_exposure Personal Exposure cluster_first_aid_details First Aid Details Evacuate_Spill Evacuate & Alert Contain_Spill Contain Spill (if safe) Evacuate_Spill->Contain_Spill Cleanup_Spill Clean Up with Absorbent Contain_Spill->Cleanup_Spill Dispose_Spill Dispose of Waste Cleanup_Spill->Dispose_Spill Remove_Contamination Remove from Source First_Aid Administer First Aid Remove_Contamination->First_Aid Seek_Medical Seek Medical Attention First_Aid->Seek_Medical Inhalation Fresh Air First_Aid->Inhalation Skin_Contact Wash with Soap & Water First_Aid->Skin_Contact Eye_Contact Flush with Water First_Aid->Eye_Contact Ingestion Rinse Mouth First_Aid->Ingestion

Caption: Emergency response procedures for spills and personal exposure.

References

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